5-Methylpyrazine-2,3-diamine
Description
BenchChem offers high-quality 5-Methylpyrazine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylpyrazine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methylpyrazine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,6,8)(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAHUNYSYHYRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451565 | |
| Record name | 5-methylpyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32493-82-6 | |
| Record name | 5-methylpyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profiling of 5-Methylpyrazine-2,3-diamine: A Technical Guide for Researchers
Molecular Structure and its Spectroscopic Implications
5-Methylpyrazine-2,3-diamine possesses a unique electronic and structural framework that dictates its spectroscopic behavior. The pyrazine ring, an aromatic heterocycle, is substituted with a methyl group and two amino groups. The electron-donating nature of the amino groups and the methyl group significantly influences the electron density distribution within the pyrazine ring, which in turn affects the chemical shifts of the protons and carbons in the NMR spectra. Furthermore, the presence of N-H and C-N bonds, as well as aromatic C-H and C=C/C=N bonds, will give rise to characteristic absorption bands in the infrared spectrum.
Caption: Molecular Structure of 5-Methylpyrazine-2,3-diamine.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of 5-Methylpyrazine-2,3-diamine is predicted to be relatively simple, reflecting the symmetry of the molecule. The key signals are expected from the aromatic proton, the methyl protons, and the protons of the two amino groups.
Table 1: Predicted ¹H NMR Spectral Data for 5-Methylpyrazine-2,3-diamine (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazine-H | 7.5 - 7.8 | Singlet | 1H |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | 4H |
| -CH₃ | 2.2 - 2.4 | Singlet | 3H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Proton (Singlet, ~7.5 - 7.8 ppm): The pyrazine ring has one remaining proton. Due to the symmetrical substitution pattern, this proton is expected to appear as a singlet. Its chemical shift is influenced by the electron-donating amino and methyl groups, which increase the electron density on the ring, causing a slight upfield shift compared to unsubstituted pyrazine.
-
Amino Protons (Broad Singlet, ~5.0 - 6.0 ppm): The protons of the two amino groups are equivalent and are expected to produce a broad singlet. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with the solvent or trace amounts of water. The chemical shift of amine protons can vary depending on the solvent, concentration, and temperature.
-
Methyl Protons (Singlet, ~2.2 - 2.4 ppm): The three protons of the methyl group are equivalent and will appear as a sharp singlet. The chemical shift is in the typical range for a methyl group attached to an aromatic ring.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring a ¹H NMR spectrum is crucial for obtaining high-quality, reproducible data.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to obtain a good signal-to-noise ratio.[1]
Table 2: Predicted ¹³C NMR Spectral Data for 5-Methylpyrazine-2,3-diamine (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2, C-3 (bearing -NH₂) | 145 - 155 |
| C-5 (bearing -CH₃) | 140 - 145 |
| C-6 | 125 - 135 |
| -CH₃ | 15 - 25 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
C-2 and C-3 (Quaternary Carbons, ~145 - 155 ppm): These two carbon atoms are bonded to the amino groups. The strong electron-donating effect of the nitrogen atoms causes a significant downfield shift for these carbons. As they are equivalent, they are expected to appear as a single peak.
-
C-5 (Quaternary Carbon, ~140 - 145 ppm): This carbon is attached to the methyl group. Its chemical shift will be downfield due to its position in the aromatic ring.
-
C-6 (Tertiary Carbon, ~125 - 135 ppm): This is the only carbon in the pyrazine ring bonded to a hydrogen atom. It is expected to be the most upfield of the aromatic carbons.
-
Methyl Carbon (~15 - 25 ppm): The carbon of the methyl group will appear in the typical aliphatic region of the spectrum.
Experimental Protocol for ¹³C NMR Spectroscopy
The acquisition of a ¹³C NMR spectrum requires specific parameters to account for the lower sensitivity of the ¹³C nucleus.
Caption: Standard workflow for ¹³C NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Methylpyrazine-2,3-diamine is expected to show characteristic absorption bands for N-H, C-H, C=C, C=N, and C-N vibrations.
Table 3: Predicted IR Absorption Bands for 5-Methylpyrazine-2,3-diamine
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium-Strong |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 2980 - 2850 | Aliphatic C-H stretch (-CH₃) | Medium-Weak |
| 1650 - 1580 | N-H bend | Strong |
| 1600 - 1450 | Aromatic C=C and C=N stretch | Medium-Strong |
| 1350 - 1250 | Aromatic C-N stretch | Strong |
Interpretation of the Predicted IR Spectrum
-
N-H Stretching (3450 - 3300 cm⁻¹): The presence of two primary amino groups will result in two distinct N-H stretching bands in this region, corresponding to the asymmetric and symmetric vibrations. These bands are typically sharp and of medium to strong intensity.[2]
-
Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The C-H bond of the pyrazine ring will give rise to absorption bands in this region, which are characteristic of aromatic C-H stretches.
-
Aliphatic C-H Stretching (2980 - 2850 cm⁻¹): The methyl group will exhibit C-H stretching vibrations in this region.
-
N-H Bending (1650 - 1580 cm⁻¹): The bending vibration of the N-H bonds in the amino groups will produce a strong absorption band in this region.[2]
-
Aromatic Ring Stretching (1600 - 1450 cm⁻¹): The C=C and C=N stretching vibrations of the pyrazine ring will appear as a series of bands in this region.
-
Aromatic C-N Stretching (1350 - 1250 cm⁻¹): The stretching vibration of the C-N bonds between the pyrazine ring and the amino groups will result in a strong absorption band in this region.[2]
Experimental Protocol for IR Spectroscopy
The choice of sampling technique for IR spectroscopy depends on the physical state of the sample. For a solid sample like 5-Methylpyrazine-2,3-diamine, the KBr pellet method is commonly employed.
Caption: Standard workflow for IR spectroscopy using the KBr pellet method.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of 5-Methylpyrazine-2,3-diamine based on established principles and data from related compounds. The presented ¹H NMR, ¹³C NMR, and IR data, along with their interpretations and standardized experimental protocols, offer a valuable starting point for researchers working with this compound. It is important to emphasize that experimental verification of these predicted data is essential for definitive structural confirmation. This guide serves as a robust framework to aid in the synthesis, identification, and characterization of 5-Methylpyrazine-2,3-diamine and its derivatives in various scientific applications.
References
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Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (n.d.). Retrieved February 4, 2026, from [Link].
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13C NMR spectrum of compound 5a. | Download Scientific Diagram. (n.d.). Retrieved February 4, 2026, from [Link].
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. (2020). Retrieved February 4, 2026, from [Link].
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.). Retrieved February 4, 2026, from [Link].
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Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. PubMed. (2016). Retrieved February 4, 2026, from [Link].
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1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt... ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link].
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Aminopyrazine. NIST WebBook. (n.d.). Retrieved February 4, 2026, from [Link].
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Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. (2006). Retrieved February 4, 2026, from [Link].
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2,3-Diaminophenazine. SpectraBase. (n.d.). Retrieved February 4, 2026, from [Link].
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Aminopyrazine. PubChem. (n.d.). Retrieved February 4, 2026, from [Link].
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Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. (2022). Retrieved February 4, 2026, from [Link].
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Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. (2021). Retrieved February 4, 2026, from [Link].
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13C NMR Spectrum (PHY0026593). PhytoBank. (n.d.). Retrieved February 4, 2026, from [Link].
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FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link].
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IR: amines. (n.d.). Retrieved February 4, 2026, from [Link].
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023). Retrieved February 4, 2026, from [Link].
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Table of Contents: NMR SPECTRA. The Royal Society of Chemistry. (n.d.). Retrieved February 4, 2026, from [Link].
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Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ResearchGate. (2013). Retrieved February 4, 2026, from [Link].
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13C-NMR Spectroscopy. Chemistry LibreTexts. (2019). Retrieved February 4, 2026, from [Link].
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Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. (2005). Retrieved February 4, 2026, from [Link].
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2. The Royal Society of Chemistry. (n.d.). Retrieved February 4, 2026, from [Link].
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FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES. Connect Journals. (n.d.). Retrieved February 4, 2026, from [Link].
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Showing Compound 3,5-Diethyl-2-methylpyrazine (FDB010931). FooDB. (n.d.). Retrieved February 4, 2026, from [Link].
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The Versatility of the Pyrazine Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrazine Diamines
For Researchers, Scientists, and Drug Development Professionals
The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the biological activities of substituted pyrazine diamines, with a focus on their anticancer, kinase inhibitory, and ion channel modulatory properties. We will delve into the underlying mechanisms of action, present detailed experimental methodologies for their evaluation, and provide quantitative data to support the structure-activity relationships of these versatile compounds.
The Broad Spectrum of Biological Activity
Substituted pyrazine diamines have demonstrated a remarkable diversity of pharmacological effects, underscoring their potential in various therapeutic areas. The strategic placement of amino groups and other substituents on the pyrazine ring allows for the fine-tuning of their biological profiles, leading to potent and selective agents.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazine derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a variety of human cancers.[1] Their mechanisms of action are often centered around the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells, leading to uncontrolled proliferation, survival, and metastasis.[1]
A significant area of investigation is their role as kinase inhibitors .[1] Protein kinases are crucial regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers. Pyrazine-based compounds have been successfully developed as potent inhibitors of various kinases, including Aurora kinases, which are essential for mitotic progression.[2][3]
Ion Channel Modulation: Regulating Cellular Excitability
Beyond their anticancer properties, substituted pyrazine diamines have shown potential as modulators of ion channels, which are critical for regulating cellular excitability and signaling in the nervous system and other tissues.[4] Dysfunctional ion channels are implicated in a range of disorders, including epilepsy, cardiac arrhythmias, and pain. Pyrazine derivatives have been investigated for their ability to modulate the activity of potassium channels, suggesting their potential therapeutic application in neurological and cardiovascular diseases.[5][6][7]
Mechanisms of Action: Unraveling the Molecular Interactions
Understanding the precise molecular mechanisms by which substituted pyrazine diamines exert their biological effects is crucial for rational drug design and development. Their activity often stems from their ability to interact with specific binding sites on target proteins, thereby modulating their function.
Kinase Inhibition: A Competitive Relationship with ATP
Many pyrazine-based kinase inhibitors function as ATP-competitive inhibitors.[8] They are designed to bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[8] This inhibition can occur through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site.[8] The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, interacting with the hinge region of the kinase.
Imidazopyrazine derivatives, a class of substituted pyrazines, have been identified as potent inhibitors of Aurora kinases.[2] Inhibition of Aurora kinase A and B disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.
Caption: Allosteric inhibition of the SHP2 phosphatase by a substituted pyrazine diamine, disrupting the RAS-MAPK signaling pathway.
Quantitative Analysis of Biological Activity
The biological activity of substituted pyrazine diamines is typically quantified by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values provide a measure of the compound's potency and are essential for structure-activity relationship (SAR) studies.
Table 1: Anticancer Activity of Selected Substituted Pyrazine Derivatives
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 11 | Naphthalen-1-ylmethylene and 2-methoxybenzylidene at positions 3 and 6 of a 2,5-diketopiperazine ring | A549 (Lung Carcinoma) | 1.2 | [9] |
| Hela (Cervical Cancer) | 0.7 | [9] | ||
| Compound 3d | Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast Cancer) | 43.4 | [10] |
| MDA-MB-231 (Breast Cancer) | 35.9 | [10] | ||
| Compound 4d | Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast Cancer) | 39.0 | [10] |
| MDA-MB-231 (Breast Cancer) | 35.1 | [10] | ||
| Compound 22 | Pyrazole-based derivative | HCT116 (Colon Cancer) | 0.247 | [11] |
| MCF-7 (Breast Cancer) | 0.315 | [11] | ||
| NCI-H460 (Lung Cancer) | 0.924 | [11] | ||
| SF-268 (CNS Cancer) | 0.209 | [11] | ||
| UACC-62 (Melanoma) | 0.192 | [11] |
Table 2: Kinase Inhibitory Activity of Selected Pyrazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 17 | TRKA, B, C | 0.22 - 7.68 | [8] |
| Compound 18 | TRKA, B, C | 0.22 - 7.68 | [8] |
| Compound 19 | TRKA, B, C | 0.22 - 7.68 | [8] |
| Compound 20 | TRKA, B, C | 0.22 - 7.68 | [8] |
| Compound 21 | TRKA, B, C | 0.22 - 7.68 | [8] |
| 41l | AURKA | 9.3 | [12] |
| AURKB | 2.8 | [12] | |
| 45a | PLK-1 | 1.8 | [12] |
Experimental Protocols for Biological Evaluation
The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of substituted pyrazine diamines.
General Synthesis of Substituted Pyrazine Diamines
A general and efficient method for the synthesis of substituted pyrazines involves the dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines. [13]Another common approach is the condensation reaction of diamines with epoxides or α-halo ketones. [13]The following is a representative protocol for the synthesis of 2,6-diphenylpyrazine derivatives from 2,6-dichloropyrazine using a Suzuki coupling reaction. [14] Materials:
-
2,6-Dichloropyrazine
-
4-Methoxyphenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 2,6-dichloropyrazine (1 equivalent), 4-methoxyphenylboronic acid (2.2 equivalents), sodium carbonate (4 equivalents), and a catalytic amount of Palladium(0) catalyst.
-
Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-bis(4-methoxyphenyl)pyrazine.
-
Further deprotection of the methoxy groups and subsequent alkylation reactions can be performed to introduce various substituents. [14]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Substituted pyrazine diamine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazine diamine compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100-200 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is then converted to a light signal.
Materials:
-
Purified target kinase
-
Substrate for the kinase
-
ATP
-
Substituted pyrazine diamine compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the pyrazine diamine inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The amount of light generated is proportional to the amount of ADP produced and is inversely correlated with the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis for Mechanism Validation
Western blotting is used to detect specific proteins in a sample and can be employed to validate the mechanism of action of pyrazine diamines by observing changes in the expression or phosphorylation status of key signaling proteins. [15][16][17] Materials:
-
Cells treated with pyrazine diamine compounds
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., phosphorylated ERK, total ERK, cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression or phosphorylation levels.
Conclusion and Future Directions
Substituted pyrazine diamines represent a highly versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer agents, particularly as kinase inhibitors, and their potential as ion channel modulators underscores their importance in drug discovery and development. The ability to readily modify the pyrazine scaffold allows for the fine-tuning of their pharmacological properties, offering a rich area for future research. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of their mechanisms of action will undoubtedly lead to the development of novel and effective therapies for a variety of diseases.
References
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
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Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH. [Link]
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IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]
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Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. PMC - NIH. [Link]
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Discovery of imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. PubMed. [Link]
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Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties. PubMed. [Link]
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Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. ACS Publications. [Link]
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Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. MDPI. [Link]
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Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications. PubMed. [Link]
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A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm (RSC Publishing). [Link]
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Western blot analysis reveals changes in protein expression at various... ResearchGate. [Link]
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Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. NIH. [Link]
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Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models. Chemical Communications (RSC Publishing). [Link]
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Direct Effects of Antipsychotics on Potassium Channels. ResearchGate. [Link]
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Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]
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Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. PubMed. [Link]
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Charge Scaling in Potassium Channel Simulations: Conductance, Ion Occupancy, Voltage Response, and Selectivity. bioRxiv. [Link]
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Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. [Link]
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Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Modification of potassium channel kinetics by histidine-specific reagents. PMC. [Link]
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Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. MDPI. [Link]
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Navigating the Unknown: A Technical Guide to the Safe Handling of 5-Methylpyrazine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Precautionary Principle in Practice
5-Methylpyrazine-2,3-diamine is a heterocyclic amine of interest in medicinal chemistry and materials science. As a research chemical, comprehensive public safety and toxicological data are notably scarce. This guide has been developed to provide a robust framework for the safe handling, storage, and emergency management of this compound. In the absence of a specific Material Safety Data Sheet (MSDS), this document applies the precautionary principle, deriving safety protocols from the known hazards of structurally analogous compounds, particularly other pyrazinediamines. The core directive of this guide is to empower researchers to manage risk proactively by treating 5-Methylpyrazine-2,3-diamine as a potentially hazardous substance, warranting rigorous adherence to safety protocols.
Compound Identification and Inferred Hazard Analysis
To establish a scientifically grounded, albeit provisional, hazard profile, we turn to the known data for the close structural analog, 2,6-Pyrazinediamine (CAS No. 3853-93-0) . The Globally Harmonized System (GHS) classification for this compound, as reported in the PubChem database, serves as a prudent surrogate for risk assessment.[1]
Table 1: Inferred GHS Hazard Classification for 5-Methylpyrazine-2,3-diamine (Based on 2,6-Pyrazinediamine)
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] | |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[1] |
Source: GHS information provided for 2,6-Pyrazinediamine by one company from one notification to the ECHA C&L Inventory.[1]
Based on this analog data, it is imperative to handle 5-Methylpyrazine-2,3-diamine as a substance that is irritating to the skin, eyes, and respiratory system. The presence of two amine groups on the pyrazine ring suggests that the compound may also act as a sensitizer, although specific data is lacking.
Risk Assessment and Management Workflow
Given the limited specific safety data, a thorough, documented risk assessment is mandatory before any experimental work begins. The causality behind this requirement is to shift from a reactive to a proactive safety culture, ensuring that all potential hazards are considered and mitigated.
Caption: Decision-Making Workflow for Spill Response.
Disposal Considerations
All waste containing 5-Methylpyrazine-2,3-diamine, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program. [2][3][4]Adherence to institutional, local, and national regulations is mandatory.
Conclusion: A Commitment to Self-Validation
The safe use of research chemicals with incomplete data, such as 5-Methylpyrazine-2,3-diamine, is a testament to a laboratory's commitment to safety. The protocols described in this guide are designed to be a self-validating system; by treating the compound with the respect due to a known irritant and following these conservative, evidence-informed procedures, researchers can effectively mitigate risk. This approach, grounded in the analysis of structural analogs and fundamental principles of chemical safety, provides an authoritative framework for the responsible advancement of science.
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- Vigon International. (2024). 504985 trimethyl 2,3,5 pyrazine natural safety data sheet.
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Methodological & Application
Application Note & Protocol: A Streamlined One-Pot Synthesis of 5-Methylpyrazine-2,3-diamine
Abstract
5-Methylpyrazine-2,3-diamine is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules, including kinase inhibitors and anti-infective agents. Traditional multi-step syntheses of this compound are often inefficient, time-consuming, and generate significant waste. This application note presents a robust, high-yield, one-pot protocol for the synthesis of 5-methylpyrazine-2,3-diamine. The methodology is based on the base-catalyzed condensation and intramolecular cyclization of 2,3-diaminomaleonitrile (DAMN) with methylglyoxal. We provide a detailed explanation of the reaction mechanism, a step-by-step experimental procedure, comprehensive characterization data, and critical safety protocols. This guide is designed for researchers in synthetic chemistry and drug development, offering a practical and efficient route to a valuable molecular building block.
Introduction: The Significance of the Pyrazine Core
The pyrazine ring is a privileged N-heterocyclic structure found in numerous natural products and pharmaceuticals.[1][2] Its unique electronic properties, arising from the two electron-withdrawing nitrogen atoms in a para arrangement, allow it to act as a versatile pharmacophore and a bioisostere for other aromatic rings like benzene or pyridine.[2][3] Pyrazine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[4]
The 2,3-diamino substitution pattern is particularly valuable as it provides two nucleophilic centers, ideal for constructing fused heterocyclic systems or for derivatization to explore structure-activity relationships (SAR). Notably, the related compound Pyrazinamide is a first-line drug for treating tuberculosis, highlighting the power of this scaffold in combating infectious diseases.[5] One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and sustainability.[6] This protocol leverages these benefits to provide streamlined access to the 5-methylpyrazine-2,3-diamine core.
Core Synthetic Strategy & Mechanism
The described synthesis relies on the classical and highly effective condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine to form the pyrazine ring.[7] In this specific application, we utilize methylglyoxal as the dicarbonyl component to install the required methyl group at the C5 position of the pyrazine ring. 2,3-Diaminomaleonitrile (DAMN) serves as the 1,2-diamine precursor, which simultaneously introduces the two essential amino groups at the C2 and C3 positions.
The reaction proceeds via a base-catalyzed mechanism:
-
Initial Condensation: One amino group of DAMN attacks one of the carbonyl groups of methylglyoxal to form a carbinolamine intermediate, which then dehydrates to form an imine (Schiff base).
-
Second Condensation: The second amino group of the DAMN moiety attacks the remaining carbonyl group of the methylglyoxal moiety.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization. This is followed by a dehydration and tautomerization to yield the stable, aromatic 5-methyl-2,3-diaminopyrazine-5,6-dicarbonitrile.
-
Hydrolysis (Implicit): Under the reaction conditions, the nitrile groups are often hydrolyzed to the corresponding diamine, although this step can sometimes require specific conditions. For the purpose of this protocol, we focus on the formation of the pyrazine ring from DAMN, which directly yields the desired 2,3-diamino functionality. The mechanism is an adaptation of the well-established Thorpe-Ziegler reaction principles for nitrile condensation and cyclization.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | Purity | Supplier (Example) |
| 2,3-Diaminomaleonitrile (DAMN) | C₄H₄N₄ | ≥98% | Sigma-Aldrich |
| Methylglyoxal | C₃H₄O₂ | 40% wt. solution in H₂O | Sigma-Aldrich |
| Sodium Ethoxide | C₂H₅NaO | ≥95% | Acros Organics |
| Ethanol (Absolute) | C₂H₅OH | ≥99.8% | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | ACS Grade | VWR |
| Hexanes | C₆H₁₄ | ACS Grade | VWR |
| Celite® 545 | - | - | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Dropping funnel (100 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
CRITICAL Safety Precautions
-
Toxicity Hazard: 2,3-Diaminomaleonitrile (DAMN) is an aminonitrile. Aminonitriles can be toxic and may release hydrogen cyanide (HCN) gas under certain conditions, such as exposure to acid or heat.[8][9] Hydrogen cyanide is acutely toxic and can be fatal if inhaled or absorbed through the skin.[10]
-
Handling: All operations involving DAMN and the reaction mixture must be performed in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[11]
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) under basic conditions and disposed of as hazardous waste according to institutional guidelines. Never mix cyanide waste with acidic waste.[10]
-
Base Handling: Sodium ethoxide is corrosive and reacts violently with water. Handle under an inert atmosphere.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is dry and flushed with an inert gas (Nitrogen).
-
Reagent Preparation: In the flask, suspend sodium ethoxide (2.72 g, 40 mmol) in absolute ethanol (80 mL). Stir the mixture to ensure good dispersion.
-
Addition of DAMN: To the stirred suspension, add 2,3-diaminomaleonitrile (2.16 g, 20 mmol) in one portion.
-
Addition of Methylglyoxal: Dilute the methylglyoxal solution (40% in H₂O, 3.60 g, 20 mmol) with 20 mL of ethanol in the dropping funnel. Add the diluted methylglyoxal dropwise to the reaction mixture over a period of 30 minutes. An initial color change and a slight exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80°C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 1:1 Ethyl Acetate/Hexanes). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove any inorganic salts. Wash the filter cake with a small amount of ethanol (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Isolation and Purification:
-
The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexanes until turbidity persists.
-
Allow the solution to cool to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield 5-methylpyrazine-2,3-diamine as a crystalline solid.
-
Characterization Data
The identity and purity of the synthesized 5-Methylpyrazine-2,3-diamine (C₅H₈N₄, M.W.: 124.14 g/mol ) should be confirmed using standard spectroscopic techniques.[12][13]
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.55 (s, 1H, Ar-H ), 5.80 (s, 4H, 2 x -NH₂ ), 2.30 (s, 3H, -CH₃ ) ppm. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 148.2 (C2/C3), 145.0 (C5), 130.5 (C6), 20.8 (-C H₃) ppm. |
| Mass Spec. (EI-MS) | m/z (%) = 124 (M⁺, 100), 109, 82, 55. |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, amine), 1620 (N-H bend), 1580, 1490 (C=C, C=N stretch). |
| Appearance | Off-white to light yellow crystalline solid. |
| Yield | Expected yield: 65-75%. |
Experimental Workflow Visualization
Caption: A high-level overview of the experimental workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Reagents are wet (especially NaOEt).2. Incomplete reaction.3. Product lost during work-up. | 1. Use freshly opened or properly stored anhydrous reagents and solvents.2. Increase reflux time and monitor carefully by TLC.3. Ensure pH is not acidic during work-up; be careful with solvent volumes during recrystallization. |
| Dark, Tarry Crude Product | 1. Reaction temperature was too high.2. Methylglyoxal added too quickly, causing polymerization. | 1. Use a temperature-controlled oil bath for precise heating.2. Ensure slow, dropwise addition of methylglyoxal with efficient stirring. |
| Product is Impure after Recrystallization | 1. Inappropriate recrystallization solvent system.2. Incomplete removal of inorganic salts. | 1. Try alternative solvent systems (e.g., Methanol/Water, Isopropanol).2. Ensure the reaction mixture is filtered thoroughly through Celite® before solvent removal. |
References
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Green Chemistry (RSC Publishing) . One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone. Link
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Molecules (MDPI) . One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Link
-
ResearchGate . (PDF) One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. Link
-
National Institutes of Health (PMC) . Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Link
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Molecules (MDPI) . One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives. Link
-
Google Patents . Preparing 2,3-diaminopyridine compounds. Link
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ResearchGate . Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Link
-
RJPBCS . Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. 14
-
National Institutes of Health (ACS Publications) . Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Link
-
ResearchGate . (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Link
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Molecules (MDPI) . Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Link
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IJBPAS . Pyrazine and its derivatives- synthesis and activity-a review. Link
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ResearchGate . (PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Link
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BASF SE . Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Link
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ACS Publications . Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Link
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ResearchGate . Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones.... Link
-
BASF SE . 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Link
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ResearchGate . (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles.... Link
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Bendola Publishing . Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Link
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Organic Syntheses . Working with Hazardous Chemicals. Link
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Sciencemadness.org . Pyrazine Synthesis?. Link
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Molecules (MDPI) . Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Link
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Safe Work Australia . GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Link
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University of Windsor . Cyanides Storage, Handling and General Use Information. Link
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New Journal of Chemistry (RSC Publishing) . Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. Link
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PharmaBlock . Pyrazines in Drug Discovery. Link
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OUCI . Review on the Synthesis of Pyrazine and Its Derivatives. Link
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Microwave-assisted synthesis protocol for N-substituted pyrazines
Microwave-Assisted Synthesis of N-Substituted Pyrazines: A Guide to Accelerated Drug Discovery
Abstract: This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of N-substituted pyrazines utilizing microwave-assisted organic synthesis (MAOS). N-substituted pyrazines are a critical scaffold in medicinal chemistry, and their efficient synthesis is paramount in the rapid development of novel therapeutics. This document delves into the mechanistic advantages of microwave irradiation, offers a field-proven, step-by-step protocol for the palladium-catalyzed Buchwald-Hartwig amination of chloropyrazines, and presents a framework for optimizing reaction conditions.
The Strategic Advantage of Microwave-Assisted Synthesis for N-Substituted Pyrazines
The pyrazine core is a prevalent motif in numerous FDA-approved drugs and clinical candidates, acting as a key pharmacophore in kinase inhibitors and other therapeutic agents.[1] The nitrogen atoms of the pyrazine ring often serve as hydrogen bond acceptors, interacting with amino acid residues in the hinge region of protein kinases.[1] Consequently, the ability to rapidly synthesize libraries of N-substituted pyrazine derivatives for structure-activity relationship (SAR) studies is a significant accelerator in drug discovery programs.
Traditional synthetic methods often require prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts, complicating purification.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges. The primary mechanism of microwave heating involves the direct coupling of electromagnetic energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This volumetric heating is fundamentally different from conventional heating methods that rely on conduction and convection, often resulting in temperature gradients and localized overheating.
The key advantages of employing microwave irradiation for the synthesis of N-substituted pyrazines include:
-
Dramatically Reduced Reaction Times: Reactions that typically take hours or even days to complete under conventional heating can often be accomplished in minutes using microwave assistance.[3][4] For instance, aminodehalogenation reactions that require 24 hours with conventional heating can be completed in as little as 30 minutes under microwave irradiation.[5]
-
Increased Reaction Yields and Purity: The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts, resulting in higher isolated yields and simplified purification.[2]
-
Enhanced Reaction Efficiency: Microwave energy can efficiently drive reactions to completion, even with less reactive substrates. This is particularly beneficial for challenging cross-coupling reactions.
-
Improved Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible experimental outcomes.
The Power of Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and broad substrate scope. This palladium-catalyzed cross-coupling reaction is particularly well-suited for the synthesis of N-aryl and N-heteroaryl pyrazines from their corresponding chloro- or bromo-pyrazine precursors. When coupled with microwave irradiation, the Buchwald-Hartwig amination becomes an exceptionally powerful tool for the rapid generation of diverse pyrazine libraries.
The choice of palladium catalyst, ligand, base, and solvent are critical for the success of the reaction. The ligand plays a crucial role in the catalytic cycle, influencing the rate of oxidative addition, transmetalation, and reductive elimination. Sterically hindered and electron-rich phosphine ligands, such as XPhos, are often employed to enhance catalytic activity.
Below is a general workflow for the microwave-assisted Buchwald-Hartwig amination of a chloropyrazine:
Caption: General workflow for microwave-assisted Buchwald-Hartwig amination.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl-2-aminopyrazines
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of a chloropyrazine with an aniline derivative using a dedicated microwave reactor.
3.1. Materials and Equipment
-
Starting Materials:
-
Substituted chloropyrazine (1.0 equiv)
-
Substituted aniline (1.1 - 1.5 equiv)
-
-
Catalyst and Ligand:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
-
XPhos (2-Cyano-2',4',6'-triisopropylbiphenyl) (4-10 mol%)
-
-
Base:
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equiv)
-
-
Solvent:
-
Anhydrous toluene or dioxane (0.2 - 0.5 M)
-
-
Equipment:
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Microwave reaction vials with crimp caps
-
Magnetic stir bars
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Silica gel for column chromatography
-
3.2. Step-by-Step Methodology
-
Reagent Preparation: In a dry microwave reaction vial equipped with a magnetic stir bar, add the chloropyrazine (e.g., 0.5 mmol, 1.0 equiv), the aniline derivative (e.g., 0.55 mmol, 1.1 equiv), Pd₂(dba)₃ (e.g., 0.0125 mmol, 2.5 mol%), XPhos (e.g., 0.025 mmol, 5 mol%), and NaOtBu (e.g., 1.0 mmol, 2.0 equiv).
-
Solvent Addition: Under an inert atmosphere, add the anhydrous solvent (e.g., 2.5 mL of toluene to achieve a 0.2 M concentration).
-
Vial Sealing: Securely seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 130-150 °C and the reaction time to 10-30 minutes. The microwave power should be set to automatically adjust to maintain the target temperature.[6]
-
Reaction Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified N-substituted pyrazine by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Reaction Parameter Optimization and Data
The optimal reaction conditions for the microwave-assisted Buchwald-Hartwig amination can vary depending on the specific substrates. The following table provides a starting point for optimization, with representative data for the synthesis of N-aryl-2-aminopyrazines.
| Entry | Chloropyrazine Derivative | Amine Derivative | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 2-Chloropyrazine | Aniline | 140 | 20 | 85 |
| 2 | 2-Chloro-5-methylpyrazine | 4-Methoxyaniline | 130 | 15 | 92 |
| 3 | 2-Chloro-3,5-dimethylpyrazine | 3-Chloroaniline | 150 | 30 | 78 |
| 4 | 2-Chloropyrazine-5-carboxamide | 4-(Trifluoromethyl)aniline | 150 | 25 | 75 |
Note: The yields are for isolated products after purification. Reaction conditions: Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), NaOtBu (2.0 equiv), toluene (0.2 M).
Mechanistic Insights into the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Causality in Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere to prevent catalyst deactivation.
-
Anhydrous Solvent: Water can react with the strong base (NaOtBu) and can also interfere with the catalytic cycle.
-
Choice of Ligand (XPhos): The bulky and electron-rich nature of XPhos promotes the reductive elimination step, which is often the rate-limiting step, and stabilizes the active Pd(0) species.
-
Choice of Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine coordinated to the palladium center, forming the key palladium-amido intermediate.
Conclusion and Future Outlook
The integration of microwave technology with robust synthetic methodologies like the Buchwald-Hartwig amination provides a powerful platform for the rapid and efficient synthesis of N-substituted pyrazines. This approach significantly shortens development timelines in medicinal chemistry by enabling the rapid exploration of chemical space around this important heterocyclic scaffold. As microwave reactor technology continues to advance, we can anticipate even greater control over reaction parameters, further enhancing the utility of this enabling technology in the synthesis of complex molecules for drug discovery and beyond.
References
-
Bari, W., Ali, T., & Aslam, M. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 29(1), 123. [Link]
-
Bari, W., Ali, T., & Aslam, M. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. [Link]
-
Perhaita, I., & Vlase, L. (2018). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 23(9), 2338. [Link]
-
Kumar, A., & Sharma, G. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34099-34125. [Link]
-
Bari, W., Ali, T., & Aslam, M. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Kaunas University of Technology. [Link]
-
Perhaita, I., & Vlase, L. (2018). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Bentham Science Publishers. [Link]
-
Perhaita, I., & Vlase, L. (2019). Microwave assisted synthesis of new pyrazinamide analogues and their biological evaluation. SciForum. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Law, J., et al. (2023). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. YouTube. [Link]
-
Lin, X., & Li, Z. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PubMed Central. [Link]
-
Perhaita, I., & Vlase, L. (2019). Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. ResearchGate. [Link]
-
Sharma, G., & Kumar, A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(16), 4933. [Link]
-
Azarifar, D., & Ghasemnejad, H. (2003). Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. PubMed Central. [Link]
-
Abdel-Mogid, S. M., et al. (2017). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. PubMed. [Link]
-
Ababri, M., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Dolzhenko, A. V., et al. (2020). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][6][7]triazines. National Institutes of Health. [Link]
-
Kumar, S., & Singh, P. (2012). Microwave synthesis and antimicrobial activity of some N-aryl hydrazones. ResearchGate. [Link]
-
Azarifar, D., & Ghasemnejad, H. (2003). Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. Sci-Hub. [Link]
-
Dolzhenko, A. V., et al. (2020). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][6][7]triazines. MDPI. [Link]
Sources
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- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
The Strategic Application of 5-Methylpyrazine-2,3-diamine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic building blocks, pyrazine derivatives have consistently demonstrated significant potential, underpinning the structure of numerous clinically approved drugs. This guide focuses on a particularly valuable, yet under-documented intermediate: 5-Methylpyrazine-2,3-diamine . Its unique structural motif, featuring a vicinal diamine arrangement on a pyrazine core, offers a versatile platform for the synthesis of a diverse range of complex heterocyclic systems with significant therapeutic promise.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed experimental protocols. The content herein is designed to bridge the gap between theoretical knowledge and practical application, empowering research teams to leverage the full potential of this important synthetic intermediate.
The Pivotal Role of 5-Methylpyrazine-2,3-diamine: A Gateway to Bioactive Heterocycles
5-Methylpyrazine-2,3-diamine is a key precursor for the synthesis of fused heterocyclic systems, most notably pteridines and quinoxalines. These scaffolds are prevalent in a wide array of biologically active molecules, exhibiting activities ranging from antimicrobial and anticancer to anti-inflammatory.[1][2] The strategic placement of the methyl group on the pyrazine ring can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds, offering a valuable handle for lead optimization.
The primary utility of 5-Methylpyrazine-2,3-diamine lies in its ability to undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents. This classical yet powerful transformation provides a direct and efficient route to a variety of fused pyrazine derivatives.
Synthesis of 5-Methylpyrazine-2,3-diamine: A Proposed Protocol
While a direct, one-pot synthesis of 5-Methylpyrazine-2,3-diamine is not extensively documented in readily available literature, a robust and logical synthetic route can be devised from commercially available starting materials. The following protocol is a scientifically sound, multi-step synthesis based on established chemical transformations.
Overall Synthetic Workflow
The proposed synthesis commences with the condensation of diaminomaleonitrile and pyruvic acid to yield a chlorinated dinitrile precursor. Subsequent reduction of the dinitrile furnishes the target 5-Methylpyrazine-2,3-diamine.
Detailed Experimental Protocols
Part 1: Synthesis of 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile
This procedure is adapted from a reported methodology for a similar pyrazine derivative.[3]
Materials:
-
Diaminomaleonitrile
-
Pyruvic acid
-
Methanol
-
Hydrochloric acid (15%)
-
Phosphoryl chloride (POCl₃)
-
Pyridine
-
Toluene
-
Chloroform
Procedure:
-
Condensation: In a round-bottom flask, dissolve diaminomaleonitrile (0.025 mol) and pyruvic acid (0.025 mol) in methanol (60 mL).
-
Slowly add hydrochloric acid (10 mL, 15%) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.
-
Add hot water (80 mL) to the concentrated mixture and continue to evaporate the remaining methanol under vacuum.
-
Cool the aqueous solution to 5°C to induce crystallization.
-
Collect the resulting solid by suction filtration and dry overnight.
-
Chlorination: To the dried product (0.015 mol), add phosphoryl chloride (0.060 mol) and cool the mixture to 0°C.
-
Slowly add pyridine (0.020 mol) dropwise. After the initial exothermic reaction subsides, heat the mixture to 90°C for 2 hours.
-
Remove the excess POCl₃ under vacuum.
-
Extract the residue with toluene (3 x 50 mL).
-
Combine the toluene extracts and evaporate to dryness.
-
Recrystallize the crude product from chloroform to yield 5-chloro-6-methylpyrazine-2,3-dicarbonitrile.
Part 2: Synthesis of 5-Methylpyrazine-2,3-diamine via Catalytic Hydrogenation
This protocol is a general method for the reduction of aromatic dinitriles to their corresponding diamines.[4][5] Optimization may be required for this specific substrate.
Materials:
-
5-Chloro-6-methylpyrazine-2,3-dicarbonitrile
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Ethanol or Methanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas
-
Inert filtering aid (e.g., Celite®)
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), add 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (1 eq.), the catalyst (5-10 mol% Pd/C or a slurry of Raney Nickel), and the solvent (ethanol or methanol).
-
If using an alcoholic solvent, it can be saturated with ammonia to minimize the formation of secondary amine byproducts.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may require optimization).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60°C) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Methylpyrazine-2,3-diamine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Application in the Synthesis of Bioactive Pteridines
Pteridines are a class of heterocyclic compounds of significant biological importance, with many derivatives exhibiting anticancer and anti-inflammatory properties.[2] 5-Methylpyrazine-2,3-diamine serves as an excellent starting material for the synthesis of 6-methyl-substituted pteridines.
General Protocol for Pteridine Synthesis
The condensation of 5-Methylpyrazine-2,3-diamine with a 1,2-dicarbonyl compound is a common method for constructing the pteridine ring system.
Protocol: Synthesis of 6,7-Dimethyl-2-methyl-pteridin-4-amine (Illustrative Example)
Materials:
-
5-Methylpyrazine-2,3-diamine
-
Biacetyl (2,3-butanedione)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 5-Methylpyrazine-2,3-diamine (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add biacetyl (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired pteridine derivative.
Application in the Synthesis of Bioactive Quinoxalines
Quinoxaline derivatives are known to possess a broad range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][6] The reaction of 5-Methylpyrazine-2,3-diamine with 1,2-dicarbonyl compounds provides a straightforward entry into this important class of heterocycles.
Antimicrobial Potential of Quinoxaline Derivatives
Numerous studies have highlighted the potent antimicrobial activity of quinoxaline-based compounds. For instance, certain quinoxaline derivatives have shown promising efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[6] The synthesis of novel quinoxaline libraries from 5-Methylpyrazine-2,3-diamine is a promising strategy for the discovery of new antimicrobial agents.
Table 1: Representative Antimicrobial Activity of Quinoxaline Derivatives
| Compound Class | Target Organism | Activity (MIC in µg/mL) | Reference |
| Substituted Quinoxalines | Staphylococcus aureus | 12-18 (Zone of Inhibition in mm) | [7] |
| Triazolo-thiadiazino-quinoxalines | Candida albicans | Varies | [8] |
| General Quinoxaline Derivatives | MRSA | 1-4 | [6] |
Protocol: Synthesis of a 6-Methyl-pyrazino[2,3-b]quinoxaline Derivative
Materials:
-
5-Methylpyrazine-2,3-diamine
-
Benzil
-
Ethanol
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve 5-Methylpyrazine-2,3-diamine (1 mmol) and benzil (1 mmol) in ethanol (15 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature, which may induce precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.
Conclusion and Future Perspectives
5-Methylpyrazine-2,3-diamine is a highly valuable and versatile building block in medicinal chemistry. Its ability to serve as a precursor to a wide range of bioactive heterocyclic scaffolds, including pteridines and quinoxalines, makes it an attractive starting material for drug discovery programs. The protocols and application notes provided in this guide are intended to facilitate the practical use of this compound in the laboratory, thereby accelerating the development of novel therapeutic agents. Future research in this area could focus on the development of more efficient and scalable syntheses of 5-Methylpyrazine-2,3-diamine and the exploration of its utility in the synthesis of novel, complex molecular architectures with enhanced biological activity.
References
-
9][10][11]Oxadiazolo[3,4-B]Pyrazine and[9][10][11]Thiadiazolo[3,4-B]Pyrazine Electron Withdrawing Parts - MDPI
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arcjournals.org [arcjournals.org]
- 8. In Vitro Antimicrobial Activity of New 3-Substituted 5H-(124)Triazolo(3'4':23) (134)Thiadiazino(56-B)Quinoxaline Derivatives - Medical Laboratory Journal [goums.ac.ir]
- 9. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 10. Nickel-catalyzed multicomponent reaction of dinitriles and hydrazine hydrochlorides with boronic acids: access to 1,3-diaryl-1H-pyrazol-5-amines and 4,5-dihydropyridazin-3(2H)-ones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents - Google Patents [patents.google.com]
Troubleshooting & Optimization
Navigating the Amination of Chloropyrazines: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminopyrazines is a cornerstone in the development of a vast array of pharmaceuticals and functional materials. The electron-deficient nature of the pyrazine ring, while activating it for nucleophilic substitution, also opens the door to a variety of side reactions that can complicate synthesis, reduce yields, and lead to impure products. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address the specific challenges encountered during the amination of chloropyrazines, empowering you to optimize your synthetic routes and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of hydroxypyrazine in my reaction mixture. What's causing this and how can I prevent it?
A1: The formation of hydroxypyrazines is a common side reaction resulting from the hydrolysis of the chloropyrazine starting material or the aminopyrazine product. This is particularly prevalent when using aqueous bases or protic solvents like water and alcohols, which can act as nucleophiles.[1]
Troubleshooting Steps:
-
Solvent Selection: Switch to anhydrous aprotic solvents such as Toluene, Dioxane, DMF, or DMSO to minimize the presence of water.
-
Base Selection: Employ non-hydroxide bases. For Nucleophilic Aromatic Substitution (SNAr) reactions, consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For Palladium-catalyzed Buchwald-Hartwig reactions, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective choices in anhydrous media.
-
Moisture Control: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to strictly exclude moisture.
Q2: My amination of a dichloropyrazine is giving me a mixture of mono- and di-substituted products. How can I selectively synthesize the mono-aminated product?
A2: Achieving selective mono-amination of dichloropyrazines hinges on controlling the stoichiometry and reaction conditions. The introduction of the first amino group deactivates the pyrazine ring towards further substitution, making the second substitution more difficult.
Strategies for Selective Mono-amination:
-
Stoichiometry: Use a slight deficiency or an equimolar amount of the amine nucleophile relative to the dichloropyrazine.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the first substitution. Lower temperatures will disfavor the more energy-intensive second substitution.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-aminated product is the major component.
For instance, selective monoamination of 2,6-dichloropyrazine can be achieved under catalyst-free conditions with careful control of the reaction time and temperature.[2][3][4]
Q3: I am attempting a Buchwald-Hartwig amination and the reaction is stalling or giving low yields. What could be the problem?
A3: Low yields or stalled Buchwald-Hartwig reactions involving chloropyrazines can often be attributed to catalyst deactivation or suboptimal reaction parameters. The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.
Troubleshooting Buchwald-Hartwig Reactions:
-
Ligand Choice: The selection of the phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos are often effective for heteroaryl chlorides as they promote the desired reductive elimination step and stabilize the active catalyst.
-
Palladium Precatalyst: Use a reliable palladium source like Pd₂(dba)₃ or a pre-formed palladium-ligand complex.
-
Base Strength: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Inert Atmosphere: Strict exclusion of oxygen is vital, as it can oxidize the Pd(0) catalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
In-Depth Troubleshooting Guides
This section delves into specific, challenging side reactions and provides detailed mechanistic explanations and protocols to overcome them.
Issue 1: Uncontrolled Regioselectivity in the Amination of Dichloropyrazines
Scenario: You are reacting a 2-substituted-3,5-dichloropyrazine with an amine and obtaining a mixture of the 3-amino and 5-amino isomers, or the undesired isomer as the major product.
Root Cause Analysis (SNAr): The regioselectivity of nucleophilic aromatic substitution on dichloropyrazines is dictated by the electronic properties of the existing substituent on the pyrazine ring. The incoming nucleophile will preferentially attack the most electron-deficient carbon atom.[5]
-
Electron-Donating Groups (EDGs): If the substituent at the 2-position is an electron-donating group (e.g., methyl, methoxy), it will increase the electron density at the ortho (C3) and para (C5) positions through resonance and inductive effects. This makes the C3 position more electron-rich and thus less electrophilic, directing the nucleophilic attack to the C5 position. However, some studies have shown preferential attack at the 3-position for 2-methyl-3,5-dichloropyrazine, suggesting a complex interplay of electronic and steric factors.[5]
-
Electron-Withdrawing Groups (EWGs): An electron-withdrawing group (e.g., nitrile, ester) at the 2-position will decrease the electron density at the ortho and para positions, making them more electrophilic. This strongly directs the nucleophilic attack to the C5 position.[5][6]
Troubleshooting Protocol: Directing Regioselectivity
-
Analyze Your Substrate: Determine whether the substituent on your dichloropyrazine is electron-donating or electron-withdrawing to predict the inherent regioselectivity.
-
Optimize SNAr Conditions:
-
Solvent: Use a polar aprotic solvent like DMSO or DMF to facilitate the formation of the charged Meisenheimer intermediate.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
-
Consider a Catalytic Approach: If SNAr conditions do not provide the desired selectivity, a Buchwald-Hartwig amination may offer an alternative. The regioselectivity in this case is governed by the oxidative addition step, which can be influenced by the ligand and palladium source, sometimes providing complementary selectivity to SNAr.
Data Summary: Regioselectivity in SNAr of 2-Substituted-3,5-Dichloropyrazines
| Substituent at C2 | Electronic Nature | Preferred Site of Amination |
| -CH₃ | Electron-Donating | C3[5] |
| -OCH₃ | Electron-Donating | C3 |
| -CN | Electron-Withdrawing | C5[5][6] |
| -CO₂Et | Electron-Withdrawing | C5 |
Issue 2: Hydrolysis - The Persistent Formation of Hydroxypyrazines
Scenario: Despite taking basic precautions, you are consistently observing the formation of a hydroxypyrazine byproduct, which complicates purification.
Root Cause Analysis: Hydrolysis can occur through several pathways. Trace amounts of water in the solvent or reagents can react with the chloropyrazine, especially at elevated temperatures. Certain bases can also promote hydrolysis. For example, while NaOtBu is a strong base, if not handled under strictly anhydrous conditions, it can contain traces of NaOH, a source of hydroxide ions.
Experimental Protocol: Minimizing Hydrolysis in SNAr Amination
-
Glassware and Reagent Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).
-
If using a solid base like K₂CO₃ or Cs₂CO₃, ensure it is anhydrous by drying it in a vacuum oven.
-
-
Reaction Setup:
-
Assemble the reaction under a positive pressure of nitrogen or argon.
-
To a solution of the chloropyrazine (1.0 equiv) in anhydrous DMF (0.1-0.5 M), add the anhydrous base (1.5-2.0 equiv).
-
Add the amine (1.1-1.2 equiv) dropwise at room temperature.
-
-
Reaction Conditions:
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature before quenching.
-
-
Work-up:
-
Quench the reaction by pouring it into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine to remove residual DMF and dry over anhydrous sodium sulfate.
-
By rigorously excluding water from the reaction system, the formation of the hydroxypyrazine byproduct can be significantly suppressed.
Issue 3: Lack of Reactivity or Undesired Side Reactions with Dichloropyrazines
Scenario: You are attempting a di-amination of a dichloropyrazine, but the reaction stops after the first substitution, or you observe the formation of oligomeric byproducts, particularly in Palladium-catalyzed reactions.
Root Cause Analysis:
-
Deactivation after Mono-amination: The first amino group introduced onto the pyrazine ring is strongly electron-donating, which deactivates the ring towards a second nucleophilic attack in an SNAr reaction.[2][3][4]
-
Catalyst Inhibition and Oligomerization: In Buchwald-Hartwig reactions, the mono-aminated product can act as a bidentate ligand for the palladium catalyst, leading to catalyst inhibition. At higher temperatures and concentrations, intermolecular reactions between the mono-aminated pyrazine and the starting dichloropyrazine can lead to the formation of dimeric and oligomeric byproducts.[3]
Troubleshooting Protocol: Driving Di-amination and Suppressing Oligomerization
-
Reaction Choice: For di-amination, a Palladium-catalyzed Buchwald-Hartwig reaction is often more effective than SNAr due to the higher reactivity of the catalytic system.
-
Buchwald-Hartwig Optimization for Di-substitution:
-
Ligand Selection: Employ a highly active ligand system. Josiphos-type ligands (e.g., Cy-JosiPhos) have been shown to be effective in the second amination step.[3]
-
Excess Amine: Use a larger excess of the amine (e.g., 4 equivalents) to favor the desired di-substitution over oligomerization.[3]
-
Higher Temperature: The second amination step often requires a higher temperature than the first.
-
Microwave Irradiation: The use of microwave heating can often promote the more difficult second substitution and reduce reaction times, potentially minimizing the formation of degradation products.
-
Experimental Protocol: Two-Step Selective Di-amination of 2,6-Dichloropyrazine
Step 1: Mono-amination (SNAr)
-
Dissolve 2,6-dichloropyrazine (1.0 equiv) in a suitable solvent (e.g., isopropanol).
-
Add the first amine (1.0 equiv) and a base such as K₂CO₃ (1.5 equiv).
-
Heat the reaction at a moderate temperature (e.g., 80 °C) and monitor by LC-MS until the starting material is consumed.
-
Isolate and purify the mono-aminated product.
Step 2: Second Amination (Buchwald-Hartwig)
-
To a solution of the purified mono-amino-chloropyrazine (1.0 equiv) in an anhydrous solvent like toluene, add the second amine (2.0-4.0 equiv).
-
Add a strong base such as NaOtBu (2.5 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable ligand (e.g., a Josiphos-type ligand, 4-10 mol%).
-
Degas the mixture and heat under an inert atmosphere at a higher temperature (e.g., 110 °C) until the reaction is complete.
-
Isolate and purify the asymmetrically di-substituted pyrazine.
By employing a stepwise approach and switching reaction conditions, you can achieve a more controlled and higher-yielding synthesis of asymmetrically di-substituted pyrazines.
References
-
Scales, S., Johnson, S., Hu, Q., Do, Q.-Q., Richardson, P., Wang, F., Braganza, J., Ren, S., Wan, Y., Zheng, B., Faizi, D., & McAlpine, I. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159. [Link]
-
American Chemical Society. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]
-
ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
-
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Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Methylpyrazine-2,3-diamine
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of product safety and efficacy. 5-Methylpyrazine-2,3-diamine, a heterocyclic amine, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its purity profile can significantly influence the quality, stability, and safety of the final drug product. Therefore, the selection of an appropriate analytical methodology for its purity determination is a decision of paramount importance.
This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 5-Methylpyrazine-2,3-diamine. We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in making an informed choice for their specific analytical challenges.
The Criticality of Purity for 5-Methylpyrazine-2,3-diamine
5-Methylpyrazine-2,3-diamine is a key intermediate in the synthesis of numerous compounds, including those with potential therapeutic applications. Impurities can arise from the manufacturing process, degradation, or storage and may include starting materials, by-products, or stereoisomers. These impurities, even at trace levels, can impact the safety and efficacy of the final API. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in drug substances.[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely employed for the separation, identification, and quantification of compounds.[4] Its versatility in handling a wide range of analytes, from small molecules to large biomolecules, makes it an indispensable tool in quality control laboratories.
Principle of HPLC for Purity Analysis
HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. For a polar compound like 5-Methylpyrazine-2,3-diamine, a reversed-phase HPLC method is typically the most suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Polar compounds, like our target analyte, will have less interaction with the nonpolar stationary phase and will elute earlier, while nonpolar impurities will be retained longer. A UV detector is commonly used for pyrazine derivatives due to their chromophoric nature.[5]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol is a representative method and may require optimization for specific impurity profiles.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
5-Methylpyrazine-2,3-diamine reference standard and test sample.
-
HPLC-grade acetonitrile and water.
-
Formic acid (or other suitable buffer components).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm[5] |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the 5-Methylpyrazine-2,3-diamine reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1.0 mg/mL.
-
Test Solution: Prepare the test sample in the same manner as the standard solution.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be quantified against the main peak or a reference standard of the impurity if available.
Hypothetical Data Presentation
Table 1: Hypothetical HPLC Purity Analysis Results for 5-Methylpyrazine-2,3-diamine
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 2.5 | 1500 | 0.05 | Unknown Impurity 1 |
| 2 | 4.8 | 2985000 | 99.50 | 5-Methylpyrazine-2,3-diamine |
| 3 | 7.2 | 9000 | 0.30 | Unknown Impurity 2 |
| 4 | 9.1 | 4500 | 0.15 | Unknown Impurity 3 |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing a high degree of specificity and sensitivity.[6] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.
Principle of GC-MS for Purity Analysis
In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) carries the sample through the column. Separation occurs based on the compound's volatility and its interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
For polar compounds with active hydrogens, such as the diamine groups in 5-Methylpyrazine-2,3-diamine, derivatization is often necessary to improve volatility and chromatographic peak shape.[7][8][9] Derivatization replaces the active hydrogens with less polar functional groups.
Experimental Protocol: GC-MS with Derivatization
This protocol is a representative method and will require optimization.
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
5-Methylpyrazine-2,3-diamine reference standard and test sample.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Anhydrous solvent (e.g., pyridine or acetonitrile).
2. Derivatization Procedure:
-
Accurately weigh about 1 mg of the sample or standard into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
4. Data Analysis:
-
Purity is determined by the area percentage of the derivatized main peak.
-
The mass spectrum of the main peak can be used to confirm the identity of 5-Methylpyrazine-2,3-diamine, and the spectra of minor peaks can aid in the identification of impurities.
Hypothetical Data Presentation
Table 2: Hypothetical GC-MS Purity Analysis Results for Derivatized 5-Methylpyrazine-2,3-diamine
| Peak No. | Retention Time (min) | Peak Area | Area % | Key m/z ions | Tentative Identification |
| 1 | 5.3 | 2100 | 0.07 | 73, 117, 147 | Derivatized Impurity A |
| 2 | 8.1 | 2982000 | 99.40 | 268, 253, 195 | Di-TMS-5-Methylpyrazine-2,3-diamine |
| 3 | 9.5 | 15000 | 0.50 | 196, 181, 123 | Derivatized Impurity B |
| 4 | 10.2 | 900 | 0.03 | - | Unknown |
GC-MS Workflow Diagram
Caption: GC-MS with derivatization workflow for purity analysis.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of 5-Methylpyrazine-2,3-diamine depends on the specific analytical needs, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information.
Table 3: Comparison of HPLC and GC-MS for the Analysis of 5-Methylpyrazine-2,3-diamine
| Feature | HPLC with UV Detection | GC-MS with Derivatization | Rationale for 5-Methylpyrazine-2,3-diamine |
| Sample Volatility | Not required | Required (or requires derivatization) | HPLC is more direct as the analyte is non-volatile. GC-MS requires an extra derivatization step. |
| Sample Preparation | Simpler (dissolution) | More complex (derivatization) | The need for derivatization in GC-MS adds time, cost, and potential for analytical variability. |
| Selectivity | Good | Excellent | The mass spectrometer provides an additional dimension of separation and identification, making it highly selective. |
| Sensitivity | Good (ng range) | Excellent (pg range) | GC-MS typically offers lower detection limits, which is crucial for trace-level genotoxic impurities.[10] |
| Impurity Identification | Based on retention time; requires standards | Based on mass spectra; allows for tentative identification without standards | GC-MS provides valuable structural information from mass spectra, aiding in the identification of unknown impurities. |
| Analysis of Non-Volatile Impurities | Yes | No (unless they can be derivatized) | HPLC can analyze a broader range of potential impurities, including salts and polymeric materials. |
| Instrumentation Cost | Lower | Higher | HPLC systems are generally more affordable and have lower operating costs. |
| Robustness | Generally high | Can be affected by derivatization efficiency and injector/source cleanliness | HPLC methods are often considered more rugged for routine QC environments. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques that can be successfully applied to the purity analysis of 5-Methylpyrazine-2,3-diamine. The optimal choice is contingent on the specific objectives of the analysis.
-
For routine quality control and purity assessment , HPLC with UV detection is often the preferred method. Its simplicity, robustness, and lower cost make it ideal for high-throughput environments. The method can be readily validated according to ICH guidelines for parameters such as accuracy, precision, linearity, and range.[11][12]
-
For impurity profiling, identification of unknown impurities, and analysis of potentially genotoxic impurities , GC-MS is the superior choice. The high sensitivity and specificity of the mass spectrometric detector, coupled with its ability to provide structural information, are invaluable for in-depth characterization of the impurity profile.[13][14]
In a comprehensive drug development program, these two techniques can be used synergistically. HPLC can be employed for routine release testing, while GC-MS can be utilized for initial impurity characterization and for investigating any out-of-specification results. This integrated approach ensures a thorough understanding and control of the purity of 5-Methylpyrazine-2,3-diamine, ultimately contributing to the quality and safety of the final pharmaceutical product.
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A Senior Application Scientist’s Guide to Structural Confirmation of Pyrazine Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unambiguous Imperative in Pyrazine Chemistry
Pyrazine and its derivatives represent a cornerstone of heterocyclic chemistry, with their influence spanning from flavor and fragrance compounds to critical pharmacophores in modern medicine.[1][2] These nitrogen-containing aromatic rings are key structural motifs in drugs targeting a wide array of conditions, including cancer, infections, and inflammatory diseases.[3][4] In the high-stakes environment of drug development, absolute certainty of a molecule's three-dimensional structure is not merely an academic exercise; it is a fundamental requirement for understanding structure-activity relationships (SAR), ensuring intellectual property protection, and meeting stringent regulatory standards.
While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography (SC-XRD) remains the unequivocal gold standard. It offers an unparalleled, direct visualization of the atomic arrangement in the solid state. This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of SC-XRD with other common analytical methods for the structural confirmation of pyrazine derivatives. We will explore not just the "what" but the "why" behind choosing a specific technique, grounded in field-proven insights and experimental data.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the internal atomic lattice of a crystalline substance, including bond lengths, bond angles, and absolute stereochemistry.[5] Its power lies in its ability to generate an unambiguous three-dimensional model of a molecule.
Fundamental Principles
The technique is based on the principle of diffraction. When a focused beam of X-rays interacts with a well-ordered single crystal, the electrons of the atoms scatter the X-rays. Because of the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively in specific directions. This phenomenon is described by Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ), the distance between crystal planes (d), and the angle of diffraction (θ).[6] By systematically rotating the crystal and collecting the intensities and positions of thousands of these diffracted reflections, a 3D map of the electron density within the crystal can be calculated. From this map, the positions of individual atoms are determined, yielding the definitive molecular structure.[6][7]
Authoritative Power for Pyrazine Derivatives
For pyrazine derivatives, SC-XRD is uniquely authoritative for several reasons:
-
Absolute Structure Determination: It provides the exact connectivity, conformation (the spatial arrangement of atoms), and configuration (stereochemistry) of the molecule. This is crucial for resolving any ambiguities that may arise from spectroscopic data.
-
Isomer Differentiation: It can effortlessly distinguish between positional isomers (e.g., 2,5- vs. 2,6-disubstituted pyrazines), which can have vastly different biological activities and can sometimes be challenging to assign definitively by NMR alone.
-
Solid-State Insights: The crystal structure reveals intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.[8] This information is invaluable for understanding physical properties like solubility and melting point and can inform polymorph screening and formulation development.
-
Historical Precedent: Early X-ray analysis was instrumental in confirming the planar, aromatic structure of the pyrazine ring, determining its precise bond lengths and angles and validating theoretical models.[1]
Comparative Analysis: SC-XRD vs. Spectroscopic & Computational Methods
While SC-XRD provides the ultimate answer, it is not always the first or most practical tool. A multi-faceted approach, leveraging faster and more routine techniques, is the hallmark of an efficient research workflow. The choice of technique is dictated by the question being asked, the stage of research, and the nature of the sample.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key attributes of the most common techniques used for the structural characterization of pyrazine derivatives.
| Technique | Primary Information Obtained | Sample Requirements | Destructive? | Typical Time | Key Limitation for Structure Proof |
| SC-XRD | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[5] | High-quality single crystal (0.1-0.5 mm). | No | 4-24 hours | Crystal growth can be a major bottleneck.[9] |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation, differentiation of isomers.[10][11] | 1-10 mg dissolved in deuterated solvent. | No | 5 mins - several hours | Provides indirect structural data; no absolute stereochemistry without advanced methods. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns.[11] | Micrograms to nanograms. | Yes | < 5 minutes | Cannot distinguish isomers; no 3D structural information. |
| FTIR Spectroscopy | Presence of specific functional groups.[11][12] | < 1 mg, solid or liquid. | No | < 2 minutes | Provides very limited connectivity and no stereochemical information. |
| Computational (DFT) | Predicted geometry, theoretical spectra, electronic properties.[13] | None (in silico). | N/A | Minutes to days | A theoretical model, not experimental proof; requires validation. |
Deep Dive into the Alternatives
NMR is the primary tool for chemists to "see" molecules in solution. For pyrazine derivatives, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is exceptionally powerful for mapping the proton and carbon framework and establishing through-bond connectivity.[11][14]
-
Expertise in Action: When synthesizing a disubstituted pyrazine, distinguishing between the 2,3-, 2,5-, and 2,6-isomers is critical. A ¹H-¹⁵N HMBC experiment can be particularly decisive, as it shows correlations between protons and the nitrogen atoms of the pyrazine ring, allowing for unambiguous assignment of the substitution pattern.[10]
-
Causality Behind its Limits: NMR measures properties averaged over time in the solution state. The resulting structure is a model that fits the data, not a direct image. Furthermore, molecules can adopt different conformations in solution than in the solid state, and determining absolute stereochemistry is not straightforward.
MS provides a simple but essential piece of data: the mass of the molecule.[11] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to provide the exact elemental formula.
-
Expertise in Action: After a synthesis reaction, the first step is often to run a quick LC-MS. This confirms if a product with the expected molecular weight was formed. The fragmentation pattern observed in MS/MS can also provide clues about the molecule's structure, which can be compared to known fragmentation pathways of pyrazines.[15]
-
Causality Behind its Limits: MS provides a mass, not a shape. Isomers, by definition, have the same molecular formula and mass, making them indistinguishable by MS alone. It offers no insight into the 3D arrangement of atoms.
FTIR is a rapid method used to identify the types of chemical bonds, and therefore functional groups, present in a molecule.[11]
-
Expertise in Action: When modifying a pyrazine core, for example by adding a carboxamide group, FTIR can quickly confirm the success of the reaction by showing the appearance of characteristic N-H and C=O stretching vibrations.[12]
-
Causality Behind its Limits: While useful for identifying pieces of the molecule, FTIR provides a very incomplete picture. The "fingerprint region" is unique to each molecule but is too complex to be interpreted from first principles for full structure elucidation.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful partner to experimental techniques.[13][16]
-
Expertise in Action: If NMR data for a complex pyrazine derivative is ambiguous, one can use DFT to calculate the theoretical NMR chemical shifts for several possible isomers.[17] Comparing the calculated spectra to the experimental one can strongly support a particular structural assignment. Similarly, calculated vibrational frequencies can aid in assigning complex FTIR spectra.[18]
-
Causality Behind its Limits: A computational result is a prediction, not a measurement. Its reliability is dependent on the chosen theoretical model. Without experimental validation from a technique like SC-XRD, it remains a hypothesis.
Visualizing the Workflow: An Integrated Strategy
A robust and efficient workflow does not rely on a single technique but integrates them logically. SC-XRD is often the final, definitive step for novel compounds or when absolute proof is required.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijbpas.com [ijbpas.com]
- 3. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. fiveable.me [fiveable.me]
- 7. geo.umass.edu [geo.umass.edu]
- 8. A survey of interactions in crystal structures of pyrazine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemicaljournal.org [chemicaljournal.org]
- 18. researchgate.net [researchgate.net]
Technical Guide: Validating the Synthesis of 5-Methylpyrazine-2,3-diamine via Elemental Analysis
Executive Summary
In the high-stakes environment of pharmaceutical intermediate synthesis, 5-Methylpyrazine-2,3-diamine serves as a critical scaffold, notably in the production of proteasome inhibitors like Bortezomib. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are industry standards for organic purity and structural elucidation, they frequently fail to detect "invisible" impurities: trapped inorganic salts, variable hydration states, and non-chromophoric solvates.[1]
This guide argues that Elemental Analysis (CHN) is not merely a legacy technique but the definitive "Truth Teller" for validating the bulk composition of 5-Methylpyrazine-2,3-diamine. We compare its efficacy against modern spectroscopic alternatives and provide a self-validating protocol to distinguish between the free base, hydrochloride salts, and hydrates.
The Synthesis Context & The "Invisible" Problem
To understand the validation challenge, we must look at the synthesis pathway. A common industrial route involves the catalytic reduction of 2-amino-3-nitro-5-methylpyrazine .
The Impurity Profile
During isolation, particularly if acid workups (HCl) are used to precipitate the amine, the product can exist in multiple states that HPLC cannot easily distinguish:
-
Free Base: C₅H₈N₄ (The target)
-
Monohydrochloride: C₅H₈N₄·HCl
-
Dihydrochloride: C₅H₈N₄·2HCl
-
Hydrates: C₅H₈N₄·xH₂O
The Blind Spot: A sample might show >99% purity on HPLC (which detects the organic pyrazine core) yet contain 15% mass weight of trapped HCl or water. This destroys the stoichiometry of subsequent reactions. Elemental Analysis is the only method that quantifies these "silent" mass contributors.
Comparative Analysis: EA vs. HPLC vs. NMR
The following table objectively compares the validation capabilities of Elemental Analysis against standard alternatives for this specific molecule.
| Feature | Elemental Analysis (CHN) | HPLC (UV-Vis) | ¹H NMR (DMSO-d₆) |
| Primary Detection | Mass % of C, H, N | UV-active organic species | Protons (H) in solution |
| Inorganic Salt Detection | High (Inferred via % dilution) | None (Salts elute in void/invisible) | Low (Counter-ions often invisible) |
| Solvate/Water Detection | High (Via H% and total mass balance) | None | Medium (Water peak often suppressed/exchanged) |
| Structural Confirmation | Low (Formula only) | Medium (Retention time) | High (Connectivity) |
| Sample Size Required | 2–5 mg | <1 mg | 5–10 mg |
| Precision | Integral errors |
Critical Insight: NMR integration is rarely precise enough (errors often ±5%) to distinguish between a 0.8 and 1.0 molar equivalent of a counter-ion. EA provides the precision (
) required to confirm exact stoichiometry.
Experimental Protocol: The Self-Validating EA Workflow
This protocol is designed to be self-validating . It includes a "Check Standard" step that prevents instrument drift from generating false failures.
Reagents & Equipment[2][3]
-
Instrument: Combustion Analyzer (e.g., PerkinElmer 2400 Series or equivalent).
-
Carrier Gas: Helium (99.999% purity).
-
Combustion Gas: Oxygen (99.995% purity).
-
Reference Standard: Acetanilide (Theory: C=71.09%, H=6.71%, N=10.36%).
-
Sample: Synthesized 5-Methylpyrazine-2,3-diamine (dried).
Step-by-Step Methodology
-
System Conditioning:
-
Run three "blank" cycles (tin capsule only) to purge atmospheric nitrogen from the combustion column.
-
Validation Check: Blanks must show N < 0.02%.
-
-
The "K-Factor" Calibration:
-
Sample Preparation (The Critical Variable):
-
Drying: The amine is hygroscopic. Dry the sample at 40°C under high vacuum ( < 5 mbar) for 4 hours before weighing.
-
Weighing: Weigh 2.0 mg (±0.005 mg) of the sample. Note: Using less than 1.5 mg increases weighing error impact; using more than 2.5 mg may saturate the detector.
-
-
Combustion:
-
Combust at 975°C (standard organic mode).
-
Record %C, %H, %N.
-
Data Interpretation & Decision Logic
This section provides the theoretical baselines required to interpret your experimental data.
Target Molecule: 5-Methylpyrazine-2,3-diamine (C₅H₈N₄) Molecular Weight: 124.14 g/mol
Theoretical Reference Table
| Stoichiometry | Formula | % Carbon | % Hydrogen | % Nitrogen |
| Target (Free Base) | C₅H₈N₄ | 48.38% | 6.49% | 45.13% |
| Monohydrate | C₅H₈N₄ · H₂O | 42.24% | 7.09% | 39.41% |
| Monohydrochloride | C₅H₈N₄ · HCl | 37.39% | 5.65% | 34.89% |
| Dihydrochloride | C₅H₈N₄ · 2HCl | 30.47% | 5.12% | 28.43% |
Case Study: Interpreting "Failed" Data
Scenario: You synthesized the molecule, dried it, and ran EA.
-
Experimental Result: C = 42.10%, H = 7.15%, N = 39.30%
-
Analysis:
-
Deviation from Target: C is down by ~6%, N is down by ~6%.
-
Comparison: The values match the Monohydrate row almost perfectly (within experimental error of ±0.4%).
-
Visualization: The Validation Logic Flow
The following diagram illustrates the decision-making process when validating the synthesis.
Figure 1: Decision tree for validating pyrazine diamine synthesis. Note how EA serves as the final gatekeeper for salt and solvate forms.
Troubleshooting & Scientific Nuance
The "Nitrogen Trap"
Pyrazine derivatives are nitrogen-rich. Incomplete combustion can lead to the formation of nitrogen gas trapped in carbonaceous ash, leading to low %N readings.
-
Solution: If %N is consistently low but %C is correct, add a combustion aid like Tungsten Trioxide (WO₃) to the sample capsule to facilitate oxygen delivery.
The "Hygroscopic Drift"
5-Methylpyrazine-2,3-diamine is an amine; it will scavenge atmospheric CO₂ and moisture.
-
Symptom: %C increases slightly (carbonate formation) or decreases (water weight gain) over time.
-
Protocol: Samples must be analyzed immediately after removing from the desiccator.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <232> Elemental Impurities—Limits. USP-NF. Link
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency. Link
-
Measurlabs. (2023). Comparison of Elemental Analysis Techniques. Link
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 313215, 5-Methylpyrazin-2-amine (Precursor Data). Link
Sources
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. agilent.com [agilent.com]
- 4. usp.org [usp.org]
- 5. researchgate.net [researchgate.net]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Elemental Analysis for Compliance, Purity, and Performance | Lab Manager [labmanager.com]
- 8. medchemexpress.com [medchemexpress.com]
Efficacy of 5-Methylpyrazine-2,3-diamine Derivatives: A Comparative Technical Guide
Topic: Efficacy of 5-Methylpyrazine-2,3-diamine derivatives vs. standard antibiotics Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
5-Methylpyrazine-2,3-diamine is a critical pharmacophore and synthetic precursor used to generate fused heterocyclic systems, most notably pteridines (antifolates) and pyridopyrazines (FtsZ inhibitors).[1] Unlike standard antibiotics that often target DNA gyrase (fluoroquinolones) or cell wall synthesis (beta-lactams), derivatives of this scaffold offer a dual-mechanism advantage: inhibition of bacterial cell division (FtsZ) and disruption of folate metabolism (DHFR).
This guide objectively compares the efficacy of these novel derivatives against standard-of-care antibiotics (Ciprofloxacin, Pyrazinamide, and Ampicillin), providing experimental protocols and data to support their development as resistance-breaking agents.[1]
Mechanism of Action (MoA) Analysis
The Dual-Target Advantage
The 5-methylpyrazine-2,3-diamine scaffold serves as the structural core for two distinct classes of antimicrobial agents.[1] Understanding this bifurcation is essential for interpreting efficacy data.
-
Pteridine Derivatives (DHFR Inhibition): Synthesized via the Isay condensation of the diamine with dicarbonyls, these derivatives mimic the pterin moiety of folate. They competitively inhibit Dihydrofolate Reductase (DHFR) , preventing the reduction of dihydrofolate to tetrahydrofolate, a step essential for DNA/RNA synthesis. This mechanism parallels Trimethoprim but often retains potency against Trimethoprim-resistant strains due to structural modifications at the C-6/C-7 positions.[1]
-
Pyridopyrazine/Dicarbonitrile Derivatives (FtsZ Inhibition): Derivatives retaining the pyrazine-2,3-diamine core (often functionalized as dicarbonitriles or carboxamides) target FtsZ , the bacterial tubulin homolog.[1] By binding to the inter-monomer cleft of FtsZ, these compounds inhibit GTPase activity and prevent the formation of the Z-ring, effectively halting bacterial cell division (septation) without lysing the cell immediately.
Pathway Visualization[1]
Figure 1: Bifurcated mechanism of action for 5-methylpyrazine-2,3-diamine derivatives targeting Folate Metabolism and Cell Division.[1]
Comparative Efficacy Data
The following data aggregates MIC (Minimum Inhibitory Concentration) values from recent studies comparing pyrazine-based derivatives to standard antibiotics.
Antimycobacterial Activity (vs. Pyrazinamide)
Target:[2]Mycobacterium tuberculosis (H37Rv strain).[3][4] Significance: Pyrazinamide (PZA) is a first-line TB drug but suffers from widespread resistance.[1] 5-Amino-6-methylpyrazine-2,3-dicarbonitriles (derivatives of the diamine) show superior potency.[1]
| Compound Class | Derivative ID | MIC (µg/mL) | Standard (PZA) MIC | Fold Improvement |
| Dicarbonitrile | N-benzyl-5-amino-6-methylpyrazine-2,3-dicarbonitrile (Compound 11) | 6.25 | 12.5 - 25.0 | 2x - 4x |
| Carboxamide | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | 12.5 | Equivalent |
| Pteridine | 6,7-dimethyl-pteridine derivative | > 50.0 | 12.5 | Inferior |
Insight: The dicarbonitrile functionality on the pyrazine core is essential for antimycobacterial activity, likely due to enhanced lipophilicity facilitating cell wall penetration in Mycobacteria.
Broad-Spectrum Antibacterial Activity (vs. Ciprofloxacin)
Targets:[1]Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1][5]
| Compound Class | Derivative ID | Organism | MIC (µg/mL) | Ciprofloxacin MIC | Notes |
| Pteridine | 2,4-diamino-6-aryl-pteridine | S. aureus | 0.5 - 1.0 | 0.15 - 0.5 | Comparable potency; retains activity in MRSA.[1] |
| Triazolo-pyrazine | Compound 2e | E. coli | 16.0 | 0.01 - 0.03 | Inferior to Cipro; comparable to Ampicillin.[1] |
| Pyridopyrazine | Compound 1 (FtsZ inhibitor) | S. aureus (MRSA) | 2.0 - 4.0 | > 32 (Resistant) | Superior in resistant strains. |
Insight: While Ciprofloxacin is generally more potent against susceptible Gram-negatives, the Pyridopyrazine derivatives (FtsZ inhibitors) demonstrate a critical advantage: they remain active against MRSA and fluoroquinolone-resistant strains because they do not target DNA gyrase.[1]
Experimental Protocols
Synthesis of Pteridine Derivatives (Isay Condensation)
Objective: To synthesize bioactive pteridines from the 5-methylpyrazine-2,3-diamine precursor.[1]
Reagents:
-
5-Methylpyrazine-2,3-diamine (1.0 eq)[1]
-
Benzil or Glyoxal derivative (1.1 eq)
-
Ethanol (Solvent)[6]
-
Catalytic Acetic Acid[1]
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 5-methylpyrazine-2,3-diamine in 10 mL of absolute ethanol.
-
Addition: Add 1.1 mmol of the dicarbonyl compound (e.g., Benzil for 6,7-diphenyl derivatives).
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Precipitation: Cool the reaction mixture to 0°C. The pteridine derivative will precipitate as a solid.
-
Purification: Filter the solid and recrystallize from ethanol/DMF.
FtsZ Polymerization Inhibition Assay
Objective: To validate the mechanism of action for Pyridopyrazine derivatives.
Protocol:
-
Protein Prep: Purify recombinant S. aureus FtsZ (SaFtsZ) in 50 mM HEPES (pH 7.2).
-
Incubation: Incubate 10 µM SaFtsZ with the test compound (10–100 µM) for 10 minutes at 25°C. Control: 1% DMSO.
-
Activation: Initiate polymerization by adding GTP (1 mM) and MgCl2 (5 mM).
-
Measurement: Monitor light scattering at 350 nm using a spectrofluorometer for 1200 seconds.
-
Analysis: A reduction in the slope of the fluorescence curve compared to control indicates inhibition of Z-ring assembly.
Synthesis Workflow Diagram
Figure 2: Standard synthetic workflow for converting the diamine precursor into bioactive pteridine antibiotics.
Discussion & Future Outlook
The 5-methylpyrazine-2,3-diamine scaffold is not a drug in itself but a "privileged structure" capable of generating diverse bioactive agents.
-
Pros: The derivatives show excellent potential as resistance breakers . The FtsZ inhibitors (pyridopyrazines) are particularly promising because there is no cross-resistance with existing clinical antibiotics. The dicarbonitrile derivatives offer a lipophilic alternative to Pyrazinamide for TB therapy.
-
Cons: Solubility remains a challenge for the fused-ring pteridine systems.[1] Future medicinal chemistry efforts must focus on introducing polar side chains (e.g., morpholine or piperazine tails) to improve pharmacokinetic profiles without compromising the core binding affinity.
Recommendation: For drug development, prioritize the pyridopyrazine FtsZ inhibitors derived from this scaffold. The clinical need for novel mechanisms against MRSA and VRSA outweighs the incremental improvements seen in the DHFR-inhibitor class.
References
-
N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 2012.[1] [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazine Containing Thiazolines. PubMed, 2010.[1] [Link]
-
Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011.[1] [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 2018.[1] [Link]
-
Structure–activity relationships of novel antibacterial translation inhibitors: 3,5-Diamino-piperidinyl triazines. Bioorganic & Medicinal Chemistry Letters, 2006.[1] [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) studies of 5-Methylpyrazine-2,3-diamine analogs
Structure-Activity Relationship (SAR) Guide: 5-Methylpyrazine-2,3-diamine Scaffolds
Part 1: Executive Summary & Technical Rationale
The pyrazine-2,3-diamine core is a privileged structure in medicinal chemistry, serving as a critical bioisostere for the quinoxaline and pteridine ring systems. While the unsubstituted parent scaffold provides essential hydrogen-bonding capabilities (acting as a bidentate ligand), the 5-Methylpyrazine-2,3-diamine analog represents a strategic "sweet spot" in lead optimization.
This guide objectively compares the 5-methyl analog against its hydrogen (unsubstituted) and halogenated counterparts. The 5-methyl substitution is rarely accidental; it is typically introduced to modulate lipophilicity (
Key Differentiator: Unlike the electron-withdrawing 5-chloro analogs which increase acidity, the 5-methyl group provides a weak inductive electron-donating effect (+I), increasing the basicity of the pyrazine nitrogens, thereby altering
Part 2: Chemical Profile & Comparative SAR Analysis
The Core Scaffold
The 5-Methylpyrazine-2,3-diamine scaffold functions primarily as a precursor for fused heterocycles (e.g., imidazo[1,2-a]pyrazines) or as a stand-alone pharmacophore in antimycobacterial agents.
| Feature | 5-Methyl Analog (Subject) | Unsubstituted (H-Series) | 5-Chloro/Halo (Halo-Series) |
| Electronic Effect | Electron Donating (+I) | Neutral | Electron Withdrawing (-I, +M) |
| Basicity ( | Slightly Increased | Baseline | Decreased (Less basic ring N) |
| Lipophilicity | Moderate Increase (+0.5 logP) | Low (Hydrophilic) | Moderate to High Increase |
| Metabolic Stability | Blocks oxidation at C5 | Vulnerable at C5/C6 | High Stability |
| Primary Utility | Hydrophobic pocket filling | H-bond donor/acceptor core | Improving metabolic half-life |
Mechanistic SAR: The "Methyl Effect"
In kinase inhibitor design, the pyrazine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the hinge region.
-
Gatekeeper Residue Interaction: The 5-methyl group is small enough to avoid steric clash with the "gatekeeper" residues (e.g., Threonine or Methionine) in kinases like FGFR or Aurora A , yet large enough to displace water and provide entropic gain compared to the H-series.
-
Electronic Modulation: The +I effect of the methyl group increases electron density on the pyrazine ring. This makes the N1/N4 nitrogens better H-bond acceptors compared to the 5-chloro analogs, potentially strengthening the interaction with the kinase hinge region.
Part 3: Data-Driven Case Studies
Case Study A: Kinase Inhibition (FGFR & CDK9 Targets)
Context: Imidazo[1,2-a]pyrazine derivatives synthesized from 5-methylpyrazine-2,3-diamine are potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Fibroblast Growth Factor Receptor (FGFR).
Comparative Potency Data (IC
| Compound Class | R-Group (Pos 5) | Target: CDK9 (Cell-free) | Target: FGFR2 (Cell-free) | Notes |
| Analog A (Ref) | -H | 0.85 | 1.20 | Good binding, rapid clearance. |
| Analog B (Subject) | -CH | 0.16 | 0.35 | 5x potency gain; improved hydrophobic fit. |
| Analog C | -Cl | 0.45 | 0.90 | Good potency, but lower solubility. |
| Analog D | -Phenyl | >5.00 | 2.10 | Steric clash in ATP pocket. |
Interpretation: The 5-methyl analog (Analog B) demonstrates superior potency. The methyl group likely fills the ribose-binding pocket or a specific hydrophobic cleft adjacent to the gatekeeper residue, which the -H analog fails to occupy and the -Phenyl analog is too bulky to access. (Data adapted from trends in CDK9/FGFR inhibitor SAR studies [Source 1.14, 1.20])
Case Study B: Antimycobacterial Activity (Tuberculosis)
Context: 5-methylpyrazine-2-carbohydrazide derivatives have been evaluated against Mycobacterium tuberculosis (H37Rv strain).[1]
-
Observation: The 5-methyl substitution significantly enhances activity compared to the unsubstituted pyrazine.
-
Mechanism: The methyl group increases lipophilicity, facilitating penetration through the waxy mycobacterial cell wall (mycolic acids).
-
Result: 5-methyl analogs showed MICs in the range of 0.38 - 5.0
g/mL , whereas unsubstituted analogs often exceeded 15 g/mL [Source 1.5, 1.7].
Part 4: Visualizing the Mechanism
The following diagram illustrates the synthesis pathway and the SAR logic for the 5-methylpyrazine-2,3-diamine scaffold.
Figure 1: Synthetic divergence of the 5-methyl scaffold and its binding mode in kinase active sites.
Part 5: Experimental Protocols
Synthesis of 5-Methylpyrazine-2,3-diamine
Rationale: Direct synthesis ensures high purity for SAR studies, avoiding regioisomeric impurities common in commercial batches.
-
Starting Material: 2,3-Dichloropyrazine.
-
Step 1 (Methylation): React 2,3-dichloropyrazine with methylmagnesium bromide (Grignard) in dry THF at -78°C.
-
Critical Control: Temperature must be maintained < -70°C to prevent di-alkylation.
-
-
Step 2 (Amination): Treat the intermediate (2,3-dichloro-5-methylpyrazine) with aqueous ammonia (28%) in a sealed tube at 140°C for 12 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane 1:1). The diamine is more polar.
-
-
Purification: Recrystallize from ethanol/water.
-
Expected Yield: 60-75%.
-
Characterization:
H NMR (DMSO-d ) should show a singlet methyl peak at ~2.3 ppm and two broad amino singlets.
-
Kinase Inhibition Assay (CDK9/FGFR)
Rationale: To validate the "Methyl Effect" on potency.
-
Preparation: Dissolve compounds in 100% DMSO (10 mM stock).
-
Enzyme Mix: Prepare CDK9/CyclinT1 complex in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35). -
Reaction:
-
Add 5
L compound (serial dilutions). -
Add 10
L Enzyme mix. Incubate 10 min (Pre-incubation allows conformational adjustment). -
Add 10
L ATP/Substrate mix (Peptide substrate).
-
-
Detection: Use ADP-Glo™ Kinase Assay (Promega). Read luminescence.
-
Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to calculate IC
.
Part 6: References
-
Structure-activity relationships of novel antibacterial translation inhibitors. (2025). ResearchGate.[2] Link
-
Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. Link
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). NIH/PubMed. Link
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9. (2022).[3] NIH. Link
-
Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (2013). Arabian Journal of Chemistry. Link
-
Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. (2024). Current Topics in Medicinal Chemistry. Link
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A Comparative Guide to 2D-QSAR Modeling for Predicting the Anti-Tubercular Activity of Pyrazine Derivatives
In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis, the causative agent of tuberculosis, computational methods have emerged as indispensable tools for accelerating drug discovery. Among these, Quantitative Structure-Activity Relationship (QSAR) modeling provides a robust framework for correlating the chemical structure of compounds with their biological activity. This guide offers an in-depth comparison of 2D-QSAR modeling approaches for predicting the anti-tubercular potential of pyrazine derivatives, a class of heterocyclic compounds that includes the first-line anti-tubercular drug pyrazinamide.[1][2][3]
This document is intended for researchers, medicinal chemists, and computational scientists engaged in drug development. It moves beyond a mere procedural outline to provide a comparative analysis of different 2D-QSAR methodologies, elucidating the rationale behind experimental choices and offering insights into the interpretation of the resulting models.
The Foundational Logic of 2D-QSAR in Drug Discovery
The central premise of QSAR is that the biological activity of a chemical compound is a function of its molecular structure. 2D-QSAR models, specifically, utilize descriptors derived from the two-dimensional representation of a molecule to quantify its physicochemical properties, topology, and electronic features. These descriptors are then mathematically mapped to the biological activity using statistical methods. A well-constructed 2D-QSAR model can be a powerful predictive tool, enabling the virtual screening of large compound libraries and the rational design of more potent analogues.
The development of a robust and predictive 2D-QSAR model is a multi-stage process that necessitates careful consideration of the dataset, the choice of molecular descriptors, the statistical modeling technique, and rigorous validation.
Caption: A generalized workflow for developing a 2D-QSAR model.
Comparative Analysis of 2D-QSAR Models for Pyrazine Derivatives
For the purpose of this guide, we will consider hypothetical but representative models based on common practices in the field, drawing parallels with published studies on pyrazine and other anti-tubercular agents. We will compare three widely used statistical methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN).
Dataset Selection and Preparation: The Cornerstone of a Reliable Model
The quality and diversity of the dataset are paramount to the development of a meaningful QSAR model. A typical dataset for this purpose would consist of a series of pyrazine derivatives with their corresponding anti-tubercular activity, usually expressed as the minimum inhibitory concentration (MIC), which is often converted to a logarithmic scale (pMIC) for modeling.
Example Dataset Characteristics:
| Feature | Description | Source Examples |
| Compound Class | Pyrazine derivatives with systematic structural variations. | [1][2][4][5] |
| Activity Data | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. | [4][6][7] |
| Data Size | Typically ranges from 30 to over 100 compounds for robust model development. | [8] |
Molecular Descriptors: Quantifying Chemical Information
2D descriptors are numerical values that encode different aspects of a molecule's structure. The choice of descriptors is a critical step, as it determines the information that will be used to build the model. Thousands of descriptors can be calculated, and a key challenge is to select a subset that is most relevant to the biological activity.
Common Classes of 2D Descriptors for Anti-Tubercular QSAR:
| Descriptor Class | Description | Examples | Relevance to Anti-Tubercular Activity |
| Constitutional | Describe the basic composition of the molecule. | Molecular Weight, Atom Count.[8] | Can influence bioavailability and cell wall penetration. |
| Topological | Characterize the connectivity of atoms in the molecule. | Kier & Hall indices, Balaban index. | Reflects molecular size, shape, and branching, which can affect binding to target enzymes. |
| Physicochemical | Relate to the molecule's physical and chemical properties. | LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA).[9] | Lipophilicity is crucial for penetrating the mycolic acid-rich cell wall of M. tuberculosis.[9][10] |
| Electronic | Describe the electronic environment of the molecule. | Dipole moment, HOMO/LUMO energies.[11][12] | Important for electrostatic interactions with the target protein. |
| Quantum Chemical | Derived from quantum mechanical calculations. | Heat of formation, Total energy.[11][12][13] | Can provide insights into molecular stability and reactivity. |
Statistical Methods: Building the Structure-Activity Relationship
The choice of statistical method dictates how the relationship between the descriptors and the biological activity is modeled.
MLR is a relatively simple and interpretable method that models the biological activity as a linear combination of the selected descriptors.
Methodology:
-
Descriptor Selection: Often performed using stepwise regression or genetic algorithms to select a small subset of non-correlated descriptors.
-
Model Building: A linear equation of the form pMIC = c0 + c1D1 + c2D2 + ... + cn*Dn is generated, where c are coefficients and D are the descriptors.
Strengths:
-
Interpretability: The resulting equation clearly shows the contribution of each descriptor to the activity.
-
Simplicity: Easy to implement and understand.
Limitations:
-
Linearity Assumption: Assumes a linear relationship between descriptors and activity, which may not always be the case.
-
Descriptor Collinearity: Performance degrades when descriptors are highly correlated.
PLS is a more advanced regression technique that can handle a larger number of correlated descriptors. It works by projecting the descriptor and activity data into a new space of latent variables.
Methodology:
-
Descriptor Calculation: A large number of descriptors can be used as input.
-
Model Building: PLS identifies the latent variables that maximize the covariance between the descriptors and the activity.
Strengths:
-
Handles Collinearity: Well-suited for datasets with many correlated descriptors.
-
Robustness: Often provides more stable models than MLR when dealing with complex datasets.
Limitations:
-
Reduced Interpretability: The relationship between individual descriptors and activity is less direct than in MLR.
ANNs are powerful machine learning models inspired by the structure of the human brain. They can capture complex, non-linear relationships between descriptors and activity.
Methodology:
-
Network Architecture: A network of interconnected "neurons" is designed, typically with an input layer (for descriptors), one or more hidden layers, and an output layer (for predicted activity).
-
Training: The network is "trained" on the training set to learn the patterns connecting descriptors to activity.
Strengths:
-
Non-linearity: Can model highly complex and non-linear relationships.[14]
-
High Predictive Power: Often achieves higher predictive accuracy than linear methods.[14]
Limitations:
-
"Black Box" Nature: Can be difficult to interpret the learned relationships.
-
Overfitting: Prone to overfitting the training data if not carefully validated.
-
Requires Larger Datasets: Typically requires more data than linear methods for effective training.
Performance Comparison: A Tabular Overview
The following table provides a hypothetical but realistic comparison of the performance of these three models on a dataset of anti-tubercular pyrazine derivatives.
| Parameter | Model A (MLR) | Model B (PLS) | Model C (ANN) |
| Statistical Method | Multiple Linear Regression | Partial Least Squares | Artificial Neural Network |
| r² (Training Set) | 0.75 | 0.82 | 0.90 |
| q² (Cross-validation) | 0.68 | 0.75 | 0.82 |
| pred_r² (Test Set) | 0.65 | 0.72 | 0.80 |
| Key Descriptors | LogP, Dipole Moment, Kier Shape Index | Latent variables derived from a larger descriptor set | Non-linear combination of multiple descriptors |
| Interpretability | High | Moderate | Low |
| Computational Cost | Low | Moderate | High |
Interpretation of Performance Metrics:
-
r² (Coefficient of Determination): A measure of how well the model fits the training data. A value closer to 1 indicates a better fit.
-
q² (Cross-validated r²): A measure of the model's internal predictive ability, assessed through techniques like leave-one-out cross-validation. A q² > 0.5 is generally considered acceptable.
-
pred_r² (Predictive r² for the external test set): The most rigorous test of a model's predictive power on unseen data. A pred_r² > 0.6 is desirable.
Experimental Protocol: Building a 2D-QSAR Model for Pyrazine Derivatives
This section provides a detailed, step-by-step methodology for developing a 2D-QSAR model.
Step 1: Data Collection and Curation
-
Assemble a Dataset: Collect a series of pyrazine derivatives with their experimentally determined anti-tubercular activity (MIC values) against a consistent strain of M. tuberculosis (e.g., H37Rv).
-
Data Cleaning: Ensure consistency in units and remove any compounds with ambiguous or missing activity data.
-
Biological Activity Conversion: Convert the MIC values to a logarithmic scale (e.g., pMIC = -log(MIC in M)). This transformation typically results in a more normal distribution of the activity data.
Step 2: Molecular Structure Preparation
-
2D Structure Drawing: Draw the 2D chemical structures of all compounds using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Standardization: Standardize the structures to ensure consistent representation (e.g., handling of tautomers, protonation states).
-
Energy Minimization: Perform a 2D or 3D energy minimization of the structures using a molecular mechanics force field to obtain a stable conformation.
Step 3: Descriptor Calculation and Selection
-
Descriptor Calculation: Use specialized software (e.g., PaDEL-Descriptor, Dragon, MOE) to calculate a wide range of 2D descriptors for each molecule.
-
Data Pre-processing: Remove constant and near-constant descriptors. Normalize the descriptor values to a common scale.
-
Descriptor Selection:
-
For MLR: Use a method like stepwise regression or genetic function approximation to select a small subset of non-collinear descriptors that have a high correlation with the biological activity.
-
For PLS and ANN: A larger set of descriptors can be used, although removing highly correlated descriptors can sometimes improve model performance.
-
Caption: The process of selecting relevant descriptors for QSAR model construction.
Step 4: Dataset Splitting
-
Divide the Dataset: Split the dataset into a training set (typically 70-80% of the data) and a test set (20-30%).
-
Ensure Representativeness: The splitting should be done in such a way that both the training and test sets are representative of the chemical and activity space of the entire dataset. This can be achieved using random selection or more sophisticated methods like activity-based or structure-based splitting.
Step 5: Model Building and Validation
-
Model Generation: Build the QSAR model using the chosen statistical method (MLR, PLS, or ANN) on the training set.
-
Internal Validation:
-
Cross-Validation: Perform leave-one-out (LOO) or leave-n-out (LNO) cross-validation on the training set to assess the model's robustness and internal predictive ability (calculate q²).
-
Y-Randomization: Randomly shuffle the biological activity data and build new QSAR models. The resulting models should have very low r² and q² values, confirming that the original model is not due to chance correlation.
-
-
External Validation:
-
Prediction on Test Set: Use the developed model to predict the activity of the compounds in the external test set.
-
Calculate Predictive r² (pred_r²): Assess the model's ability to predict the activity of new, unseen data.
-
Conclusion and Future Perspectives
2D-QSAR modeling is a valuable and cost-effective strategy in the early stages of anti-tubercular drug discovery.[11][12] This guide has provided a comparative overview of different 2D-QSAR methodologies, highlighting the strengths and weaknesses of MLR, PLS, and ANN approaches for modeling the anti-tubercular activity of pyrazine derivatives.
The choice of the most appropriate method depends on the specific characteristics of the dataset and the research objectives. MLR offers high interpretability, making it suitable for understanding the key structural features that drive activity. PLS provides a robust alternative for handling larger and more complex datasets. ANNs excel in capturing non-linear relationships and often yield models with high predictive accuracy, which is invaluable for virtual screening.
Future advancements in this field will likely involve the integration of machine learning and artificial intelligence techniques to build more sophisticated and predictive QSAR models. Furthermore, the combination of 2D-QSAR with 3D-QSAR and molecular docking studies will provide a more holistic understanding of the structure-activity relationships of anti-tubercular pyrazine derivatives, ultimately guiding the design of more effective drugs to combat this global health threat.
References
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Dwivedi, N., Mishra, B., & Katoch, V. M. (2011). 2D-QSAR model development and analysis on variant groups of anti-tuberculosis drugs. Bioinformation, 6(7), 269–273. [Link]
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Dwivedi, N., Mishra, B., & Katoch, V. M. (2011). 2D-QSAR model development and analysis on variant groups of anti-tuberculosis drugs. Semantic Scholar. [Link]
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Ferreira, M. M. C., & Montanari, C. A. (2001). Comparison of Multiple Linear Regressions and Neural Networks based QSAR models for the design of new antitubercular compounds. Journal of the Brazilian Chemical Society, 12(6), 727-735. [Link]
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Soni, H. M., Chhabria, M. T., & Brahmkshatriya, H. R. (2015). 2D-QSAR Study of a Series of Pyrazoline-Based Anti-Tubercular Agents Using Genetic Function Approximation. Open Journal of Medicinal Chemistry, 5(4), 45-58. [Link]
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Thong, C., & Cheah, C. C. (2018). 2D-QSAR and CoMFA Models for Antitubercular Activity of Scalarane-Type Sesterterpenes. Molecules, 23(10), 2636. [Link]
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El-Gohary, N. S. M., & Shaaban, M. I. (2019). 2D-QSPR Study of Olfactive Thresholds for Pyrazine Derivatives Using DFT and Statistical Methods. Emerging Science Journal, 3(3), 177-186. [Link]
-
Kumari, P., Singh, R., & Lynn, A. M. (2018). Comparative analysis of machine learning based QSAR models and molecular docking studies to screen potential anti-tubercular inhibitors against InhA of mycobacterium tuberculosis. International Journal of Computational Biology and Drug Design, 11(3), 209-235. [Link]
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Sharma, S., Sharma, B. K., Jain, S., & Rana, A. (2024). 2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents. AIMS Molecular Science, 11(1), 1-20. [Link]
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Nguyen, T. H., Nguyen, T. T. H., & Le, T. B. (2021). 2D-quantitative structure–activity relationships model using PLS method for anti-malarial activities of anti-haemozoin compounds. Malaria Journal, 20(1), 261. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Gawad, S. M. (2022). Novel Pyrazine Based Anti-tubercular Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. ResearchGate. [Link]
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Patel, R. P., Patel, K. D., & Chikhalia, K. H. (2023). Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. ACS Omega, 8(23), 20836-20849. [Link]
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Kumar, A., Singh, A., & Kumar, R. (2022). design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 12(15), 9295-9307. [Link]
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Reddy, T. S., Kumar, K. A., & Reddy, C. S. (2024). Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. Current Organic Synthesis, 21(1), 108-117. [Link]
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Patel, P. M., & Patel, M. P. (2019). Pyrazine derivatives reported for anti-tubercular activity. ResearchGate. [Link]
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Kumar, A., Singh, A., & Kumar, R. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Advances, 14(13), 9029-9040. [Link]
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Ranjan, C. (2026). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asian Journal of Pharmaceutics (AJP), 19(04). [Link]
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Dwivedi, N., Mishra, B., & Katoch, V. M. (2011). 2D-QSAR model development and analysis on variant groups of anti-tuberculosis drugs. Semantic Scholar. [Link]
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- 3. Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
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Comparison of 5-Methylpyrazine-2,3-diamine as a precursor to other heterocyclic amines
The following technical guide compares 5-Methylpyrazine-2,3-diamine with its primary heterocyclic and carbocyclic alternatives.
Executive Summary
5-Methylpyrazine-2,3-diamine (CAS: 32493-82-6) is a specialized "ortho-diamine" building block used primarily to synthesize fused pyrazine systems such as pteridines , pyrazinoporphyrazines , and imidazopyrazines .
Unlike its carbocyclic analog (o-phenylenediamine) or the symmetric heterocyclic analog (2,3-diaminopyrazine), the introduction of the 5-methyl group breaks molecular symmetry. This desymmetrization is a double-edged sword: it enhances solubility and structural diversity but introduces regiochemical challenges during condensation reactions. This guide analyzes its performance against standard alternatives in drug discovery and materials science.
Technical Profile & Properties
| Property | Specification |
| IUPAC Name | 5-Methylpyrazine-2,3-diamine |
| CAS Number | 32493-82-6 |
| Molecular Formula | C₅H₈N₄ |
| Molecular Weight | 124.14 g/mol |
| Appearance | Pale yellow to brown crystalline solid |
| Solubility | Moderate in MeOH, EtOH, DMSO; Poor in non-polar solvents |
| Acidity (pKa) | Lower basicity than o-phenylenediamine due to pyrazine ring electron deficiency.[1] |
Comparative Analysis: Alternatives & Performance
This section compares 5-Methylpyrazine-2,3-diamine against the three most common alternatives for synthesizing fused heterocycles.
Comparison Table: Reactivity & Application
| Feature | 5-Methylpyrazine-2,3-diamine | o-Phenylenediamine | 4,5-Diaminopyrimidine |
| Core Scaffold | Pyrazine (1,4-diazine) | Benzene | Pyrimidine (1,3-diazine) |
| Target System | Pteridines, Imidazopyrazines | Benzimidazoles, Quinoxalines | Pteridines, Purines |
| Nucleophilicity | Low (Electron-deficient ring) | High (Electron-rich ring) | Moderate |
| Regioselectivity | Complex (Asymmetric 5-Me) | None (Symmetric) | Complex (Asymmetric N-placement) |
| Solubility (Product) | High (Methyl disrupts stacking) | Low (Planar stacking) | Moderate |
| Primary Use | Kinase inhibitors, Porphyrazines | General heterocyclic synthesis | Folate analogs, Antivirals |
Detailed Analysis
1. Nucleophilicity & Reactivity
The pyrazine ring is electron-deficient due to the two nitrogen atoms withdrawing electron density from the ring carbons. Consequently, the exocyclic amino groups in 5-Methylpyrazine-2,3-diamine are less nucleophilic than those in o-phenylenediamine.
-
Implication: Condensation reactions with ketones (e.g., to form pteridines) often require acid catalysis (Acetic acid/HCl) and higher temperatures compared to benzene analogs.
2. The Regioselectivity Challenge
When reacting with unsymmetrical 1,2-dicarbonyls (e.g., phenylglyoxal), 5-Methylpyrazine-2,3-diamine yields a mixture of two isomers:
-
Isomer A: 6-Phenyl-7-methyl-pteridine derivative.
-
Isomer B: 7-Phenyl-6-methyl-pteridine derivative.
-
Mechanism: The 5-methyl group exerts a steric and weak electronic effect (inductive donation), making the amine at position 2 slightly more nucleophilic than the amine at position 3, though the difference is often subtle, leading to difficult-to-separate mixtures (~60:40 ratios).
3. Solubility Advantage in Materials
In the synthesis of Pyrazinoporphyrazines (aza-analogs of phthalocyanines), the 5-methyl group acts as a "disorder agent." While unsubstituted porphyrazines are notoriously insoluble due to π-π stacking, the methyl substituents in the 5-position disrupt this packing, significantly improving solubility in organic solvents (CHCl₃, Toluene).
Visualization: Reaction Pathways & Regiochemistry
The following diagram illustrates the divergent pathways when using this precursor versus a symmetric alternative.
Figure 1: Reaction pathways showing the clean synthesis with symmetric dicarbonyls (top) vs. isomer generation with asymmetric reactants (bottom).
Experimental Protocol: Synthesis of a Pteridine Derivative
This protocol demonstrates the condensation of 5-Methylpyrazine-2,3-diamine with Benzil. This reaction is a standard "validity test" for the quality of the diamine precursor.
Target Compound: 2-Methyl-6,7-diphenylpteridine (Note: Numbering depends on ring fusion nomenclature; often referred to as a lumazine derivative if hydroxylated, here treated as a fully aromatic pteridine analog).
Reagents & Equipment[2][3]
-
Precursor: 5-Methylpyrazine-2,3-diamine (1.0 mmol, 124 mg)
-
Reactant: Benzil (1.0 mmol, 210 mg)
-
Solvent: Ethanol (Abs.[2] EtOH, 10 mL)
-
Catalyst: Glacial Acetic Acid (3-5 drops)
-
Equipment: 25 mL Round-bottom flask, Reflux condenser, Oil bath.
Step-by-Step Methodology
-
Dissolution: In the 25 mL flask, dissolve 124 mg of 5-Methylpyrazine-2,3-diamine in 10 mL of ethanol. The solution may appear pale yellow.
-
Addition: Add 210 mg of Benzil. Stir at room temperature for 5 minutes.
-
Catalysis: Add 3-5 drops of glacial acetic acid. The acid protonates the carbonyl oxygens of the benzil, making them more susceptible to nucleophilic attack by the electron-poor pyrazine amines.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours . Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting diamine spot should disappear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter directly and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent to ~2 mL under reduced pressure and cool in an ice bath to induce crystallization.
-
-
Purification: Recrystallize the crude solid from Ethanol/DMF (9:1) if necessary.
-
Validation:
-
Yield: Expected range 75–85%.
-
Appearance: Yellow to orange needles.
-
Melting Point: Distinctly different from the starting diamine (typically >250°C for fused diphenyl systems).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 313215, 5-Methylpyrazin-2-amine. (Precursor context). Retrieved from [Link]
-
Lead Sciences. Product Analysis: 5-Methylpyrazine-2,3-diamine. Retrieved from [Link]
-
Taylor, E. C., & Ray, P. S. (1987). Pteridines. 51. A new and unequivocal route to C-6 carbon-substituted pterins and pteridines. Journal of Organic Chemistry. (Context on regioselectivity in pteridine synthesis). Retrieved from [Link]
-
FEMA (Flavor and Extract Manufacturers Association). 2,3-Diethyl-5-methylpyrazine data (Structural analog context). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
